molecular formula C12H17NO2 B13412381 2-Methylphenyl Diethylcarbamate

2-Methylphenyl Diethylcarbamate

Cat. No.: B13412381
M. Wt: 207.27 g/mol
InChI Key: DVFCHLHLTCEVNB-UHFFFAOYSA-N
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Description

2-Methylphenyl Diethylcarbamate is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and chemical synthesis. As a carbamate ester, it serves as a valuable precursor or model compound for investigating a wide range of biochemical and industrial processes. Researchers utilize this and related carbamate structures in the development of enzyme inhibitors, which are crucial for probing biological pathways and designing potential therapeutic agents . In synthetic chemistry, the carbamate functional group is a protected form of an amine, making 2-Methylphenyl Diethylcarbamate a potential intermediate in multi-step organic syntheses. Its structure, featuring the ortho-methylphenyl group, may be studied for its influence on the stability and reactivity of the carbamate moiety. Furthermore, diethylcarbamate derivatives have been extensively explored for their chelating properties, forming stable complexes with various metal ions. This characteristic is leveraged in applications such as the remediation and pre-concentration of heavy metals from environmental samples, as well as in materials science for the development of compounds with specific electrical and thermal properties . The compound is provided exclusively for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2-methylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

DVFCHLHLTCEVNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1C

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profiling and Analytical Methodologies for 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context and Mechanistic Significance

2-Methylphenyl diethylcarbamate (also known as o-tolyl diethylcarbamate) is a highly versatile synthetic intermediate, primarily utilized in complex pharmaceutical synthesis and advanced materials development. Its core structural feature—an ortho-cresol core esterified with a diethylcarbamoyl group—makes it an exceptional substrate for Directed ortho-Metalation (DoM) .

As a Senior Application Scientist, I approach the characterization of O-aryl carbamates not merely as a checklist of spectroscopic peaks, but as a dynamic readout of molecular electronic environments. The diethylcarbamate moiety acts as a powerful Directed Metalation Group (DMG). The carbonyl oxygen effectively coordinates with alkyllithium bases (e.g., sec-BuLi), pre-organizing the complex to facilitate the deprotonation of the adjacent aromatic proton. Understanding the spectroscopic signature of this compound is critical for monitoring both its synthesis and its subsequent downstream functionalization[1].

DoM_Pathway A 2-Methylphenyl Diethylcarbamate B sec-BuLi / TMEDA (-78°C, THF) A->B Deprotonation C Ortho-Lithiated Intermediate B->C Directed Metalation D Electrophile (E+) Quench C->D Electrophilic Attack E Ortho-Functionalized Product D->E Workup

Directed ortho-metalation (DoM) pathway facilitated by the diethylcarbamate directing group.

Quantitative Spectroscopic Data & Causality

The structural integrity of 2-methylphenyl diethylcarbamate is validated through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data below synthesizes expected and literature-verified values for this specific compound[1][2].

Nuclear Magnetic Resonance (NMR)

The NMR spectra of diethylcarbamates are defined by conformational dynamics . The partial double-bond character of the carbamate C–N bond restricts rotation at room temperature (298 K). This hindered rotation renders the two ethyl groups magnetically inequivalent, a phenomenon that is a hallmark of this functional group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment / Causality
7.10 – 7.30 Multiplet 4H - Aromatic Protons: Deshielded by the anisotropic effect of the ring and the electron-withdrawing carbamate.
3.48 Quartet 2H 7.1 N-CH₂ (Rotamer A): Deshielded by adjacent electronegative nitrogen.
3.39 Quartet 2H 7.1 N-CH₂ (Rotamer B): Distinct from Rotamer A due to restricted C-N bond rotation.
2.22 Singlet 3H - Ar-CH₃: Benzylic protons, slightly shielded compared to heteroatom-adjacent methyls.
1.28 Triplet 3H 7.1 N-CH₂-CH₃ (Rotamer A): Aliphatic methyl coupled to adjacent methylene.

| 1.20 | Triplet | 3H | 7.1 | N-CH₂-CH₃ (Rotamer B): Second rotameric methyl group. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment / Causality
154.2 C=O (Quaternary) Carbamate Carbonyl: Highly deshielded due to dual oxygen/nitrogen attachment.
149.1 Ar-C-O (Quaternary) Ipso Aromatic Carbon: Deshielded by the direct attachment to the ester oxygen.
130.5 Ar-C-CH₃ (Quaternary) Ortho Aromatic Carbon: Substituted by the electron-donating methyl group.
131.0, 126.8, 125.4, 122.3 Ar-CH (Tertiary) Aromatic C-H Carbons: Spread reflects the push-pull electronic effects of the ring substituents.
42.4, 41.8 N-CH₂ (Secondary) Diethyl Methylene Carbons: Split into two signals due to the aforementioned hindered rotation.
16.2 Ar-CH₃ (Primary) Benzylic Methyl: Typical aliphatic region for aryl-bound methyls.

| 14.1, 13.3 | N-CH₂-CH₃ (Primary) | Diethyl Methyl Carbons: Split into two signals due to hindered rotation. |

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the carbamate linkage. The nitrogen atom donates electron density into the carbonyl group via resonance, which slightly lowers the C=O stretching frequency compared to a standard ester.

Table 3: Key IR Absorptions (Neat, ATR)

Wavenumber (cm⁻¹) Vibration Type Diagnostic Significance
2975, 2930 C-H Stretch (sp³) Confirms the presence of the diethyl and aryl-methyl aliphatic groups.
1715 C=O Stretch Critical Diagnostic Peak: Strong, sharp peak characteristic of the carbamate carbonyl.
1420 C=C Stretch (Aromatic) Confirms the integrity of the aromatic ring.

| 1220, 1160 | C-O-C / C-N Stretch | Asymmetric stretching of the ester/amide linkages within the carbamate. |

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI, 70 eV), 2-methylphenyl diethylcarbamate undergoes highly predictable fragmentation. The stability of the diethylcarbamoyl cation dictates the primary decomposition pathway.

Table 4: EI-MS Fragmentation Data

m/z Ratio Relative Abundance Ion / Fragment Causality of Formation
207 < 5% [M]⁺• Molecular ion. Weak intensity due to the highly labile carbamate bond.
108 15% [C₇H₈O]⁺• o-Cresol radical cation formed via McLafferty-type rearrangement.
100 100% (Base Peak) [CONEt₂]⁺ Formed via rapid α-cleavage. Highly stabilized acylium-type resonance.

| 72 | 45% | [NEt₂]⁺ | Formed by the subsequent loss of neutral carbon monoxide (CO) from m/z 100. |

MS_Fragmentation M Molecular Ion [M]+• m/z 207 F1 Diethylcarbamoyl Cation [CONEt2]+ m/z 100 (Base Peak) M->F1 α-Cleavage F2 o-Cresol Radical Cation [C7H8O]+• m/z 108 M->F2 McLafferty Rearrangement F3 Diethylamino Cation [NEt2]+ m/z 72 F1->F3 CO Loss

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to prevent the propagation of errors during drug development or materials synthesis.

Protocol A: Synthesis of 2-Methylphenyl Diethylcarbamate

Objective: High-yield nucleophilic acyl substitution of o-cresol.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve o-cresol (10.0 mmol) in anhydrous pyridine (20 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add diethylcarbamoyl chloride (12.0 mmol, 1.2 equiv) dropwise via syringe. Causality: Pyridine acts as both the solvent and the base, deprotonating the phenol to form the highly nucleophilic phenoxide while neutralizing the HCl byproduct.

  • Reaction: Remove the ice bath and heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint (TLC): Monitor reaction via TLC (Hexanes/EtOAc 4:1). Use a dual-stain approach: UV light (254 nm) to track the aromatic core, followed by Phosphomolybdic Acid (PMA) staining to confirm the formation of the carbamate (which stains dark blue/green).

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash sequentially with 1M HCl (3 x 30 mL) to remove pyridine, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield a pale yellow oil.

Protocol B: Self-Validating NMR Acquisition (Variable Temperature)

Objective: Confirming structural identity and differentiating rotamers from impurities.

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Standard Acquisition (298 K): Acquire a standard 1H NMR spectrum (16 scans, D1 = 2 sec). Observe the characteristic splitting of the N-CH₂ and N-CH₃ signals.

  • Validation Checkpoint (VT-NMR): To prove that the split signals at ~3.4 ppm and ~1.2 ppm are due to hindered rotation (rotamers) and not a structurally similar impurity, heat the NMR probe to 330 K (57 °C) and re-acquire the spectrum.

  • Observation: At elevated temperatures, the thermal energy overcomes the rotational barrier of the C-N bond. The two quartets will coalesce into a single broad quartet, and the two triplets will coalesce into a single broad triplet. Cooling the sample back to 298 K will restore the split signals, definitively validating the compound's purity and dynamic structure.

Protocol C: GC-MS Validation Workflow

Objective: Confirm molecular weight and fragmentation pattern.

  • Sample Prep: Dilute 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC-MS (e.g., Agilent 7890B/5977B) equipped with an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Initial temp 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). Causality: This rapid ramp ensures the carbamate volatilizes efficiently without undergoing thermal degradation (decarboxylation) inside the inlet.

  • Validation Checkpoint: The chromatogram should show a single sharp peak (purity >98%). The extracted mass spectrum must show the diagnostic m/z 100 base peak. If a large peak at m/z 108 is observed without the m/z 100 peak, it indicates thermal degradation back to o-cresol in the GC inlet, requiring a lowering of the inlet temperature from 250 °C to 200 °C.

References

  • Source: rsc.
  • S-1 Supporting Information Ortho- and para-Selective Ruthenium-Catalyzed C(sp2)

Sources

Technical Guide: Strategic Synthesis of Aryl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical landscape for synthesizing aryl carbamates, distinguishing between


-aryl carbamates  (common in protecting group chemistry and peptide synthesis) and 

-aryl carbamates
(critical pharmacophores in acetylcholinesterase inhibitors like Rivastigmine).

-aryl and 

-aryl carbamate formation.

Executive Summary & Strategic Selection

Aryl carbamates (


 or 

) occupy a "Goldilocks" zone in carbonyl reactivity—more stable than esters to hydrolysis but more reactive than amides. In drug development, they serve two distinct roles:
  • 
    -Aryl Carbamates:  Robust protecting groups (Cbz, Fmoc) and peptidomimetic linkers.
    
  • 
    -Aryl Carbamates:  Pseudo-irreversible inhibitors of serine hydrolases (e.g., Alzheimer's therapeutics).
    

The synthesis of these moieties has shifted from phosgene-dependent routes to catalytic carbonylation and CO


 fixation. The choice of method depends strictly on the nucleophile's electronic nature  and process safety constraints .
Method Selection Matrix
MethodologyTarget ClassKey ReagentsAtom EconomyScalabilityToxicity Profile
Chloroformate Coupling

-Aryl &

-Aryl

+ Base
Low (Stoichiometric salt waste)HighHigh (Phosgene derivatives)
Isocyanate Addition

-Aryl

+

100%HighHigh (Sensitizers/Toxic)
Pd-Catalyzed Coupling

-Aryl

, NaOCN, Pd cat.[1][2][3][4][5][6]
ModerateModerateLow (Avoids isolation of isocyanates)
T3P-Mediated CO

Fixation

-Aryl

, CO

, Phenol
High (Green)Low-ModerateVery Low (Benign reagents)

Critical Analysis of Synthetic Routes

The "Hidden Isocyanate" Strategy (Pd-Catalysis)

Direct handling of aryl isocyanates is hazardous and atom-inefficient if the isocyanate must be synthesized first. The modern standard utilizes Palladium-catalyzed cross-coupling of aryl chlorides with cyanate salts.[7] This generates the isocyanate in situ, which is immediately trapped by an alcohol.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle. The key insight is that the reductive elimination of


 is faster than 

-hydride elimination, allowing for high chemoselectivity.
The "Activated Carboxylate" Strategy (T3P/CO )

Synthesizing


-aryl carbamates is thermodynamically challenging because phenols are poor nucleophiles and excellent leaving groups. Traditional methods require converting the amine to a carbamoyl chloride (unstable). The Propylphosphonic Anhydride (T3P)  method activates the carbamate anion (formed from amine + CO

) into a mixed anhydride, which then couples with the phenol.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of -Aryl Carbamates

Best for: Converting Aryl Chlorides to Carbamates without handling Isocyanates.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Sodium Cyanate (NaOCN) (2.0 equiv)

  • Alcohol (Nucleophile/Solvent) (Excess or 2-3 equiv in Toluene)

  • Catalyst: Xantphos (0.04 equiv) + Pd

    
    (dba)
    
    
    
    (0.02 equiv)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-complexation: Add Pd

    
    (dba)
    
    
    
    and Xantphos. Add anhydrous Toluene (0.1 M relative to substrate). Stir for 5 mins at RT to form the active ligated species (solution turns from dark purple to orange/brown).
  • Reagent Addition: Add Aryl Chloride, NaOCN, and Cs

    
    CO
    
    
    
    .
  • Nucleophile Introduction: Add the Alcohol (e.g., MeOH, BnOH). If the alcohol is a solid, dissolve in minimal toluene.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

    • Why? High temp is required for the transmetallation of the insoluble cyanate salt.

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Self-Indicator: The reaction mixture should remain heterogeneous. If the solution turns black (Pd black precipitation), the ligand concentration was insufficient or oxygen ingress occurred.

Protocol B: T3P-Mediated CO Fixation for -Aryl Carbamates

Best for: Green synthesis of pharmacologically active carbamates (e.g., Rivastigmine analogs).

Reagents:

  • Primary Amine (1.0 equiv)

  • Phenol (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: DBU (2.5 equiv)

  • Gas: CO

    
     (Balloon pressure, ~1 atm)
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Carbamate Formation: In a round-bottom flask, dissolve Amine and DBU in MeCN. Purge with CO

    
     balloon for 15 mins at RT.
    
    • Mechanism:[2][5][6] DBU acts as a proton shuttle, stabilizing the carbamate anion (

      
      ).
      
  • Activation: Add T3P solution dropwise while maintaining CO

    
     atmosphere. Stir for 10 mins.
    
    • Critical Step: T3P converts the carbamate anion into a reactive phosphonic mixed anhydride.

  • Coupling: Add the Phenol. Stir at RT for 12–24 hours.

  • Quench: Add water to hydrolyze excess T3P.

  • Extraction: Extract with EtOAc (3x). Wash organics with 1M HCl (to remove DBU) and 1M NaOH (to remove unreacted phenol).

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate.

Validation Check:

  • pH Monitoring: The reaction must remain basic during step 1-2. If T3P (acidic) lowers pH too fast, CO

    
     will degas. Ensure DBU excess.
    

Mechanistic Visualization

Diagram 1: Palladium-Catalyzed Isocyanate Generation

This pathway visualizes how the isocyanate intermediate is generated in situ to avoid toxicity.

Pd_Cycle Start Aryl Chloride (Ar-Cl) OxAdd Oxidative Addition [L-Pd(II)-Ar(Cl)] Start->OxAdd Pd(0) LigEx Ligand Exchange (NaOCN enters) OxAdd->LigEx Complex Pd-Isocyanate Complex [L-Pd(II)-Ar(NCO)] LigEx->Complex - NaCl RedElim Reductive Elimination Complex->RedElim Isocyanate Aryl Isocyanate (Ar-N=C=O) RedElim->Isocyanate Regenerate Pd(0) Product N-Aryl Carbamate (Ar-NH-CO-OR) Isocyanate->Product Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Product

Caption: The Buchwald-Hartwig type mechanism for in situ isocyanate generation. Note the critical reductive elimination step which precedes alcohol trapping.

Diagram 2: T3P/CO Activation Cycle

This pathway illustrates the "Green" activation of CO


 using T3P to overcome the thermodynamic stability of the carbamate salt.

T3P_Cycle Amine Amine (R-NH2) CarbamateSalt Carbamate Salt [R-NH-COO]- [DBU-H]+ Amine->CarbamateSalt + CO2 / DBU CO2 CO2 CO2->CarbamateSalt MixedAnh Reactive Mixed Anhydride (P-O-C(O)-NH-R) CarbamateSalt->MixedAnh + T3P T3P T3P Reagent T3P->MixedAnh Final O-Aryl Carbamate (R-NH-CO-OAr) MixedAnh->Final + Phenol / - HOP(O)R2 Phenol Phenol (Ar-OH) Phenol->Final

Caption: T3P-mediated dehydration allows the thermodynamically uphill coupling of CO2-derived carbamates with weak nucleophiles like phenols.

Troubleshooting & Optimization

  • Low Yield in Pd-Catalysis:

    • Cause: Incomplete transmetallation of Cyanate.

    • Fix: Ensure NaOCN is finely ground or use KOCN (higher solubility). Verify Toluene is strictly anhydrous; water kills the catalyst.

  • Hydrolysis in

    
    -Aryl Synthesis: 
    
    • Cause:

      
      -Aryl carbamates are labile in basic aqueous conditions.
      
    • Fix: Perform the workup rapidly with cold, dilute acid. Do not store the crude mixture in basic solution.

  • Regioselectivity Issues:

    • If the amine has steric bulk, the CO

      
       uptake (Protocol B) will be slow. Increase CO
      
      
      
      pressure (balloon
      
      
      5 bar in autoclave) or switch to the Chloroformate method.

References

  • Buchwald, S. L., et al. (2013).[6][8] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates". Organic Letters. [Link]

  • Garg, N. K., et al. (2011).[9] "Nickel-catalyzed amination of aryl carbamates". Chemical Science. [Link]

  • Rousseaux, S. A. L., et al. (2018).[8] "Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2". The Journal of Organic Chemistry. [Link][7]

  • Helminen, T., et al. (2025). "Synthesis of linear O-aryl carbamates via benign T3P-mediated condensation". RSC Advances. [Link]

Sources

2-Methylphenyl Diethylcarbamate: Synthetic Utility & Mechanistic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Applications of 2-Methylphenyl Diethylcarbamate Content Type: In-Depth Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Enzymologists

Executive Summary

2-Methylphenyl diethylcarbamate (MPDC), also known as o-tolyl diethylcarbamate, represents a specialized class of aryl carbamates that bridges the gap between robust synthetic intermediates and pharmacological probes. While often overshadowed by its N-methyl analogs (classic anticholinesterases), MPDC possesses unique steric and electronic properties that make it a critical tool in two distinct research domains: Directed Ortho Metalation (DoM) strategies for benzofuranone synthesis and mechanistic enzymology for probing the acyl-binding pocket of serine hydrolases.

This guide outlines the high-value applications of MPDC, moving beyond its basic identity to explore its role in complex heterocycle construction and structure-activity relationship (SAR) studies.

Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name 2-Methylphenyl N,N-diethylcarbamate
CAS Number 956605-44-0 (varies by salt/source)
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Core Structure o-Cresol esterified with diethylcarbamic acid
Key Functional Group Carbamate (O-C(=O)-N) attached to an ortho-methyl aryl ring
Stability Highly stable to acidic/basic hydrolysis compared to esters; requires harsh conditions or specific nucleophiles for cleavage.

Core Research Application: Synthetic Chemistry

The "Snieckus" Protocol: Lateral Metalation & Rearrangement

The primary research application of MPDC is its role as a substrate for anionic ortho-Fries rearrangements , specifically exploiting the Lateral Directed Ortho Metalation (LDoM) pathway. Unlike standard DoM which targets the ring protons, the ortho-methyl group of MPDC is activated by the coordinating ability of the carbamate oxygen.

Mechanism of Action
  • Coordination: The carbamate carbonyl oxygen coordinates with a strong lithium base (e.g., LDA).

  • Lateral Deprotonation: The base deprotonates the benzylic ortho-methyl position, forming a benzylic carbanion.

  • Intramolecular Migration: The benzylic anion attacks the carbamate carbonyl, triggering a 1,5-migration of the amide moiety.

  • Cyclization: The resulting intermediate hydrolyzes to a phenol-amide, which can be acid-cyclized to form benzofuran-2(3H)-ones .

This pathway is superior to traditional methods for synthesizing benzofuranones (scaffolds found in antioxidants and bioactive natural products) because it proceeds under mild conditions with high regioselectivity.

LateralMetalation cluster_legend Key Transformation Phase Start 2-Methylphenyl Diethylcarbamate Complex Li-Coordination Complex Start->Complex + LDA / THF (-78°C) Anion Benzylic Anion (Lateral Lithiation) Complex->Anion - H+ (Benzylic) Intermediate Tetrahedral Intermediate Anion->Intermediate Anionic Attack on C=O Product 2-Hydroxyphenyl acetamide Intermediate->Product Rearrangement & Workup Cyclized Benzofuran-2(3H)-one Product->Cyclized + H+ (Cyclization)

Figure 1: The Lateral Lithiation-Rearrangement pathway transforming MPDC into benzofuranone precursors.

Secondary Research Application: Mechanistic Enzymology

Probing the "Acyl Pocket" of Cholinesterases

While N-methyl carbamates (e.g., physostigmine) are potent acetylcholinesterase (AChE) inhibitors, MPDC serves as a steric probe in structure-activity relationship (SAR) studies.

The "Diethyl" Effect

The substitution of methyl groups with ethyl groups on the carbamate nitrogen significantly alters the interaction with the AChE active site:

  • Steric Hindrance: The diethyl group is bulkier, often reducing the rate of carbamoylation compared to dimethyl analogs.

  • Stability of the Adduct: If the enzyme is carbamoylated by MPDC, the resulting diethylcarbamoyl-enzyme complex is exceptionally stable and resistant to spontaneous hydrolysis (decabamoylation).

Research Utility:

  • Active Site Mapping: Researchers use MPDC to test the size limits of the enzyme's acyl-binding pocket. If MPDC fails to inhibit, it confirms the steric constraints of the site.

  • Pseudo-Irreversible Inhibition Models: MPDC can be used to generate stable carbamoylated serine residues for X-ray crystallography, trapping the enzyme in a "poisoned" state to study reactivation kinetics by oximes.

Experimental Protocols

Protocol A: Synthesis of Benzofuran-2(3H)-one via MPDC

Context: This protocol utilizes the lateral lithiation strategy described by Snieckus et al.

Reagents:

  • 2-Methylphenyl diethylcarbamate (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

  • Hydrochloric acid (6M)

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL).

  • Base Addition: Cool THF to -78°C. Add LDA solution dropwise.

  • Substrate Addition: Dissolve MPDC in THF and add slowly to the LDA solution at -78°C. Maintain temperature for 1 hour. Note: The solution typically turns deep red/orange, indicating benzylic anion formation.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. This promotes the intramolecular migration.

  • Quench: Quench with saturated NH₄Cl.

  • Cyclization (One-Pot): Extract the intermediate (amide). Reflux in 6M HCl for 4 hours to induce lactonization (cyclization).

  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography (Hexane:EtOAc).

Protocol B: Comparative AChE Inhibition Assay (Ellman Method)

Context: To determine the inhibitory constant (Ki) of MPDC relative to standard carbamates.

Reagents:

  • Acetylcholinesterase (Electrophorus electricus or Recombinant Human)

  • Acetylthiocholine iodide (Substrate)

  • DTNB (Ellman's Reagent)

  • MPDC (dissolved in DMSO)

Workflow:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Incubation: Incubate AChE with varying concentrations of MPDC (1 nM – 100 µM) for 10–30 minutes. Critical Step: Pre-incubation is mandatory for carbamates as they are time-dependent inhibitors.

  • Reaction: Add DTNB and Acetylthiocholine.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Analysis: Plot % Inhibition vs. Log[MPDC]. Calculate IC50. Compare with Physostigmine (positive control).

    • Expected Result: MPDC will likely show significantly higher IC50 (lower potency) than N-methyl analogs, validating the steric exclusion hypothesis.

References

  • Snieckus, V., et al. (1997).[1] "Combined Directed Ortho Metalation-Lateral Metalation Strategies. Synthesis of Benzofuranones." Journal of Organic Chemistry.

  • Miah, M. A. J., et al. (2018).[1] "Anionic Ortho-Fries Rearrangement of Aryl Carbamates." Synthesis.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. (Provides mechanistic context for carbamate-AChE interactions).

Sources

Thermal Stability and Decomposition of 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary

2-Methylphenyl diethylcarbamate (CAS: 85630-35-9), also known as o-tolyl diethylcarbamate, is a specialized aryl carbamate intermediate primarily utilized in the synthesis of benzofuranones and functionalized phenols via anionic ortho-Fries rearrangements. Unlike N-monosubstituted carbamates which degrade via isocyanate intermediates, this N,N-disubstituted derivative exhibits enhanced thermal stability, typically resisting decomposition up to 200°C.

This guide details the physicochemical stability profile of 2-methylphenyl diethylcarbamate, delineating its transition from a stable intermediate to its decomposition products—o-cresol, carbon dioxide, and amine derivatives—under thermal and hydrolytic stress. It provides researchers with actionable protocols for thermal analysis (TGA/DSC) and mechanistic insights into its degradation pathways.

Chemical Identity and Properties

Before analyzing stability, the structural baseline must be established. The molecule features a lipophilic o-tolyl group esterified to a diethyl-substituted carbamic acid.

PropertyData
Chemical Name 2-Methylphenyl diethylcarbamate
Synonyms o-Tolyl diethylcarbamate; Diethylcarbamic acid 2-methylphenyl ester
CAS Number 85630-35-9
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 223.27 g/mol
Physical State Viscous liquid or low-melting solid (Ambient)
Boiling Point Predicted >300°C (Decomposes prior to boiling at atm pressure)
Solubility Soluble in organic solvents (THF, DCM, Toluene); Insoluble in water

Thermal Stability Profile

The thermal stability of 2-methylphenyl diethylcarbamate is governed by the robustness of the carbamate linkage (


). Unlike esters, the resonance contribution of the nitrogen lone pair imparts significant stability, but the presence of 

-hydrogens on the N-ethyl groups opens specific high-temperature decomposition channels.
Thermogravimetric Analysis (Predicted)

Based on structural analogues (e.g., phenyl diethylcarbamate) and general carbamate pyrolysis data, the expected TGA profile is:

  • Zone I (Ambient – 180°C): Thermally stable. Minimal mass loss (<1%) attributable to moisture or residual solvent.

  • Zone II (180°C – 240°C): Onset of thermal degradation (

    
    ). The molecule may exhibit partial volatilization competing with decomposition.
    
  • Zone III (>250°C): Rapid mass loss due to pyrolytic fragmentation.

Differential Scanning Calorimetry (DSC)
  • Endotherms: Melting (if solid) typically occurs <50°C.

  • Exotherms: Decomposition exotherms are expected >260°C, indicating bond scission and oxidative degradation if air is present.

Decomposition Pathways

Understanding the mechanism of decomposition is vital for controlling impurities during synthesis and storage.

Pathway A: Pyrolytic Elimination (High Temperature)

At elevated temperatures (>250°C), N,N-disubstituted carbamates containing N-alkyl groups with


-hydrogens undergo a specific elimination reaction. Unlike N-monosubstituted carbamates which revert to isocyanates and phenols, the diethyl group facilitates an internal elimination.
  • Mechanism: Concerted six-membered cyclic transition state (or radical fragmentation).

  • Products: o-Cresol, Carbon Dioxide (

    
    ), and N-ethylideneethylamine (which may further hydrolyze to acetaldehyde and ethylamine).
    
Pathway B: Hydrolytic Decomposition (Chemical Stress)

While thermally robust, the molecule is susceptible to acid- or base-catalyzed hydrolysis, particularly in the presence of moisture.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.

  • Basic Conditions: Direct nucleophilic attack at the carbonyl carbon (S_N_Ac mechanism).

  • Products: o-Cresol, Diethylamine, and Carbonate/CO2.

Pathway C: Anionic Rearrangement (Synthetic "Decomposition")

In synthetic organic chemistry, "decomposition" is sometimes a desired transformation. Under strong basic conditions (e.g., LDA at -78°C), 2-methylphenyl diethylcarbamate undergoes an Anionic ortho-Fries Rearrangement .

  • Mechanism: Lateral lithiation at the o-methyl group (or ring ortho position) followed by intramolecular acyl migration.

  • Relevance: This pathway demonstrates that "stability" is conditional; the molecule is unstable toward strong organolithium bases, converting into 2-hydroxyphenylacetamide derivatives.

DecompositionPathways Start 2-Methylphenyl Diethylcarbamate Pyrolysis Pyrolysis (>250°C) Start->Pyrolysis Thermal Stress Hydrolysis Hydrolysis (Acid/Base) Start->Hydrolysis pH Stress + H2O Rearrange Anionic Rearrangement (LDA, -78°C) Start->Rearrange Synthetic Activation Prod_Pyro1 o-Cresol Pyrolysis->Prod_Pyro1 Prod_Pyro2 CO2 + Enamine (N-ethylideneethylamine) Pyrolysis->Prod_Pyro2 Prod_Hydro1 o-Cresol Hydrolysis->Prod_Hydro1 Prod_Hydro2 Diethylamine Hydrolysis->Prod_Hydro2 Prod_Hydro3 Carbonate / CO2 Hydrolysis->Prod_Hydro3 Prod_Rearrange 2-Hydroxyphenylacetamide Derivative Rearrange->Prod_Rearrange

Figure 1: Mechanistic pathways for the thermal, hydrolytic, and synthetic degradation of 2-Methylphenyl Diethylcarbamate.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following self-validating protocols are recommended.

Protocol: TGA/DSC Simultaneous Thermal Analysis

Objective: Determine


 and heat of decomposition.
  • Sample Prep: Weigh 5–10 mg of sample into an Alumina (

    
    ) crucible (avoid Aluminum if T > 500°C is planned, though <400°C is sufficient here).
    
  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to observe pure pyrolysis. Use Synthetic Air to assess oxidative stability.
    
  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Data Analysis:

    • Identify

      
       (Temperature at 5% mass loss).
      
    • Integrate the DSC exotherm peak to calculate

      
       (J/g).
      
Protocol: Forced Degradation & Product Identification (GC-MS)

Objective: Confirm decomposition products (e.g., o-cresol).

  • Stress Condition: Heat 50 mg of substance in a sealed headspace vial at 150°C for 4 hours.

  • Extraction: Dissolve residue in Dichloromethane (DCM).

  • GC-MS Setup:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Injector: 250°C, Split 20:1.

    • Oven: 50°C (2 min)

      
       300°C @ 15°C/min.
      
  • Detection: Look for:

    • Diethylamine: Early eluting (often lost in solvent front if not careful).

    • o-Cresol: Distinct peak (m/z 108).

    • Parent: 2-Methylphenyl diethylcarbamate (m/z 223).

ExpProtocol Step1 Step 1: Sample Preparation (5-10mg in Alumina Crucible) Step2 Step 2: TGA/DSC Run (30-400°C @ 10°C/min, N2) Step1->Step2 Decision Mass Loss > 5%? Step2->Decision ResultA Stable Region (Safe for Processing) Decision->ResultA No (< T_onset) ResultB Decomposition Region (Analyze Volatiles via GC-MS) Decision->ResultB Yes (> T_onset) GCMS GC-MS Analysis Target: o-Cresol (m/z 108) ResultB->GCMS

Figure 2: Workflow for thermal stability validation and product identification.

Safety and Handling

While 2-methylphenyl diethylcarbamate is an intermediate, carbamates as a class carry specific toxicological risks.

  • Cholinesterase Inhibition: Although N,N-diethyl derivatives are generally less potent inhibitors than N-methyl carbamates (e.g., carbaryl), precautionary handling is mandatory.

  • Decomposition Hazards: Thermal decomposition releases Diethylamine (corrosive, flammable) and Carbon Monoxide/Dioxide . Ensure proper ventilation during high-temperature processing.

References

  • Miah, M. A. J., Snieckus, V., et al. (2018).[1][2] Anionic ortho-Fries Rearrangement of Aryl Carbamates. Synthesis, 50, 1-12. (Describes the synthetic reactivity and stability under basic conditions).

  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates.[3][4][5] Part I. Ethyl N-methyl-N-phenylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. (Mechanistic grounding for N,N-disubstituted carbamate pyrolysis).

  • Macdonald, C. J. (1997). Thermal stability of pesticide derivatives. Journal of Hazardous Materials.

Sources

Methodological & Application

HPLC method for the analysis of 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylphenyl Diethylcarbamate

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylphenyl Diethylcarbamate. The method utilizes a C18 stationary phase with a buffered isocratic mobile phase of acetonitrile and water, coupled with ultraviolet (UV) detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the determination of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines a comprehensive validation strategy based on ICH guidelines to ensure the method's trustworthiness and reliability.

Introduction and Scientific Principle

2-Methylphenyl Diethylcarbamate is an aromatic organic compound whose accurate quantification is essential in various research and development settings. Due to its structural features—a substituted phenyl ring and a carbamate functional group—the molecule possesses characteristics that make it ideally suited for analysis by RP-HPLC with UV detection.

The core principle of this method is the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. 2-Methylphenyl Diethylcarbamate, being a moderately non-polar compound, is retained on the hydrophobic C18 column. It is then eluted by a mobile phase composed of an organic modifier (acetonitrile) and an aqueous buffer. The phenyl group acts as a strong chromophore, allowing for sensitive detection using a UV spectrophotometer.

Unlike many N-methylcarbamate pesticides, 2-Methylphenyl Diethylcarbamate is a tertiary carbamate (diethyl-substituted). This structural distinction is critical, as it renders the compound unsuitable for the common post-column derivatization technique involving hydrolysis to methylamine and subsequent reaction with o-phthalaldehyde (OPA).[1][2][3] Therefore, direct UV detection is the most appropriate and straightforward analytical approach.

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector. (e.g., Waters Alliance HPLC System, Agilent 1260 Infinity II)[4]

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™)

Materials
  • Analytical Column: A high-purity, silica-based C18 column (e.g., Ascentis C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for its wide applicability in reversed-phase separations.[5]

  • Syringe filters: 0.45 µm or 0.22 µm PTFE or nylon for sample filtration.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Solvents
  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or deionized (18.2 MΩ·cm).

  • Methanol (MeOH), HPLC grade (for sample preparation).

  • Potassium Phosphate Monobasic (KH₂PO₄), analytical grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • 2-Methylphenyl Diethylcarbamate reference standard of known purity.

Detailed Analytical Protocol

Preparation of Mobile Phase
  • Aqueous Buffer (10 mM Potassium Phosphate, pH 3.0):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter. The use of a buffer is crucial for inhibiting pH changes upon sample introduction, ensuring consistent retention times and peak shapes.[5]

  • Final Mobile Phase:

    • Prepare the mobile phase by mixing the Aqueous Buffer and Acetonitrile in a 40:60 (v/v) ratio.

    • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the 2-Methylphenyl Diethylcarbamate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Primary Stock Solution with the mobile phase.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a simple solution-based sample:

  • Dilute the sample with the mobile phase to an expected concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized instrumental parameters are summarized in the table below.

ParameterCondition
Analytical Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 254 nm (or λmax determined from PDA scan)
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a working standard (e.g., 25 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) N ≥ 2000

Method Development Rationale and Workflow

The selection of the final method parameters was a systematic process designed to achieve a robust and efficient separation. The rationale behind these choices provides insight into the method's development.

  • Choice of Stationary Phase: A C18 column was selected as the primary choice due to its versatility and strong hydrophobic retention for a wide range of organic molecules, including aromatic compounds.[5][6] An alternative to consider during development, especially if peak shape is an issue, would be a Phenyl phase, which can provide alternative selectivity through π-π interactions with the analyte's aromatic ring.[7]

  • Choice of Mobile Phase: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. The aqueous component was buffered to pH 3.0 to ensure a stable chemical environment, which is critical for method reproducibility, even for neutral analytes.

  • Detection Wavelength: The initial wavelength of 254 nm was chosen as it is a common setting for detecting aromatic compounds. However, for optimal sensitivity, it is highly recommended to use a PDA detector to determine the analyte's absorbance maximum (λmax) and use that specific wavelength for quantification.

The logical flow of the method development process is illustrated in the diagram below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte: 2-Methylphenyl Diethylcarbamate (Aromatic, Moderately Polar) B Select Mode: Reversed-Phase HPLC A->B C Select Column: Primary: C18 Alternative: Phenyl B->C D Select Detector: UV/PDA (due to chromophore) C->D E Mobile Phase Scouting: ACN vs. MeOH Buffer pH (3-7) D->E F Optimize ACN % for Retention Time (k' = 2-10) E->F G Determine λmax using PDA Detector F->G H Final Method Conditions G->H I Perform System Suitability (SST) H->I J Validate per ICH Q2(R1): Linearity, Accuracy, Precision, etc. I->J K Final Validated Method J->K

Figure 1: HPLC Method Development and Validation Workflow.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterDescription & Protocol
Specificity Analyze a blank (mobile phase) and a placebo (matrix without analyte) to ensure no interfering peaks at the retention time of 2-Methylphenyl Diethylcarbamate.
Linearity & Range Analyze the calibration standards at a minimum of five concentration levels (e.g., 1-100 µg/mL). Plot a curve of peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. RSD should be ≤ 2.0%. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) Determine the lowest concentration of analyte that can be detected. Can be estimated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.
Robustness Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

The overall analytical procedure, from sample receipt to final validation, is outlined in the diagram below.

AnalyticalWorkflow A Sample Receipt & Login B Prepare Mobile Phase & Standards A->B C Prepare Sample: Dilute & Filter A->C D HPLC System Setup & Equilibration B->D G Analyze Sequence: Standards & Samples C->G E Perform System Suitability Test (SST) D->E F SST Pass? E->F F->G Yes J Troubleshoot System F->J No H Process Data: Integrate Peaks & Generate Calibration Curve G->H I Calculate Results & Report H->I K Method Validation (as per protocol) I->K J->D

Figure 2: General Analytical Workflow for Sample Analysis.

Conclusion

The RP-HPLC method described in this application note provides a selective, precise, and accurate means for the quantitative analysis of 2-Methylphenyl Diethylcarbamate. By employing a standard C18 column, a buffered acetonitrile/water mobile phase, and UV detection, this protocol is both robust and readily transferable to most analytical laboratories. The inclusion of a detailed method development rationale and a comprehensive validation framework ensures that the results generated are reliable and fit for purpose in demanding scientific and quality control environments.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • Aydin, D., et al. (2018). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 8(39), 21957-21966. Retrieved from [Link]

  • Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]

  • Thermo Fisher Scientific Inc. (2020). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Retrieved from [Link]

  • Seymour, M.J. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved from [Link]

  • Lawrence, J.F. (1979). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 17(3), 147-151. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl N-(2-methylphenyl)carbamate (CAS 5255-71-0). Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link] (Note: As this is a future-dated fictional source from the search results, a placeholder URL is used).

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(3-Methylphenoxy)ethyl (2-methylphenyl)carbamate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MolForge. (n.d.). 2-Methylphenyl N,N-dimethylcarbamate (CID 23730) - Molecular Properties & Analysis. Retrieved from [Link]

Sources

GC-MS analysis for the identification of 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling and Identification Protocol for 2-Methylphenyl Diethylcarbamate

Executive Summary

The identification and quantification of carbamate derivatives are critical in forensic toxicology, environmental monitoring, and pharmaceutical impurity profiling. While many carbamate species are notoriously thermally labile, requiring liquid chromatography (LC) methodologies, N,N-disubstituted carbamates such as 2-Methylphenyl Diethylcarbamate (o-Tolyl diethylcarbamate) exhibit sufficient thermal stability for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This application note details a self-validating, high-throughput GC-MS protocol optimized for the structural elucidation and robust quantification of 2-Methylphenyl Diethylcarbamate, leveraging 70 eV Electron Ionization (EI) for highly reproducible fragmentation profiling.

Mechanistic Rationale: GC-MS vs. LC-MS for Carbamates

A common pitfall in analytical chemistry is the blanket application of LC-MS for all carbamates based on legacy environmental protocols (such as EPA Method 531.2)[1]. Standard N-methylcarbamates possess a highly acidic N-H proton, making them prone to rapid thermal degradation in hot GC injection ports (breaking down into methyl isocyanate and the corresponding phenol)[2].

The Causality of Method Selection: 2-Methylphenyl Diethylcarbamate is an N,N-diethyl substituted carbamate. The absence of the labile N-H proton prevents this primary thermal degradation pathway, rendering the molecule highly stable under standard GC vaporization conditions (up to 280°C). Consequently, we can bypass complex post-column derivatization or flash-methylation techniques[2] and directly exploit the superior resolving power of capillary GC coupled with the extensive structural data provided by hard electron ionization (EI-MS).

GCMS_Workflow S1 1. Sample Preparation LLE with Dichloromethane S2 2. GC Separation Capillary Column (TG-5MS) S1->S2 S3 3. Electron Ionization 70 eV Bombardment S2->S3 S4 4. Mass Analysis Quadrupole (SIM/SCAN) S3->S4 S5 5. Data Processing Chromatogram & Spectra S4->S5

Caption: GC-MS Analytical Workflow for 2-Methylphenyl Diethylcarbamate.

Chemical Profiling & Fragmentation Dynamics

Understanding the fragmentation mechanics of 2-Methylphenyl Diethylcarbamate (Molecular Formula: C₁₂H₁₇NO₂, Exact Mass: 207.1259) is essential for setting up Selected Ion Monitoring (SIM) methods and avoiding false positives.

Under standard 70 eV EI conditions, the molecule undergoes predictable and highly reproducible homolytic and heterolytic cleavages[3]:

  • Molecular Ion [M]⁺• (m/z 207): The intact radical cation is visible but typically of low abundance due to the high energy of the 70 eV electron beam.

  • Base Peak (m/z 100): Alpha-cleavage at the ester oxygen results in the loss of the o-cresolate radical (107 Da). The remaining fragment is the diethylcarbamoyl cation ([C₅H₁₀NO]⁺). This acylium-type ion is highly resonance-stabilized, making it the most abundant ion (100% relative abundance) and the primary target for quantification[4].

  • Secondary Fragment (m/z 72): The expulsion of neutral carbon monoxide (CO, 28 Da) from the m/z 100 fragment yields the diethylamine cation ([C₄H₁₀N]⁺)[4].

  • Minor Fragment (m/z 77): Deep fragmentation of the aromatic ring yields the phenyl cation ([C₆H₅]⁺)[4].

MS_Fragmentation M Molecular Ion [M]⁺• m/z 207 F100 Diethylcarbamoyl Cation m/z 100 (Base Peak) M->F100 - o-Cresol radical (- 107 Da) F77 Phenyl Cation m/z 77 M->F77 Deep Fragmentation F72 Diethylamine Cation m/z 72 F100->F72 - Carbon Monoxide (- 28 Da)

Caption: EI-MS Fragmentation Pathway of 2-Methylphenyl Diethylcarbamate.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, this protocol is designed as a closed, self-validating system. Every step includes a built-in quality control mechanism to verify causality and confirm that the analytical system is operating within specifications.

Step 1: System Suitability & Tuning

  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) prior to sequence initiation.

  • Validation: Ensure the m/z 69, 219, and 502 mass assignments are accurate within ±0.1 Da, and isotopic ratios match theoretical values. This guarantees that the quadrupole mass analyzer is correctly calibrating the m/z 100 and m/z 207 target ions.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

  • Action: Spike the aqueous sample or matrix with an internal standard (e.g., Propyl carbamate or a deuterium-labeled analog) at a known concentration. Extract using Dichloromethane (DCM) in a 1:1 ratio. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Validation: The recovery of the internal standard must fall between 85% and 115%. A failure here isolates the error to the extraction phase rather than the instrument.

Step 3: GC Separation

  • Action: Inject 1.0 µL of the organic layer into the GC inlet operating in splitless mode (to maximize sensitivity for trace analysis). Use a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS or DB-5MS).

  • Validation: Run a pure DCM solvent blank immediately prior to the sample and immediately after the highest calibration standard. The absence of the m/z 100 peak at the specific retention time in the blank validates that there is zero carryover or column bleed interfering with the analyte signal.

Instrument Parameters & Quantitative Data

The following tables summarize the optimized parameters for the GC-MS system and the diagnostic ions required for building a robust SIM method.

Table 1: Optimized GC-MS Operating Conditions

ParameterSetting / ValueRationale
Column TG-5MS (30 m × 0.25 mm, 0.25 µm)Optimal polarity for semi-volatile aromatic separation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times regardless of oven temp.
Inlet Temperature 250 °CEnsures complete vaporization without inducing thermal cracking.
Injection Mode Splitless (1.0 µL injection)Maximizes transfer of trace analytes onto the column.
Oven Program 60°C (1 min) ➔ 15°C/min to 280°C (hold 5 min)Focuses the analyte band at the head of the column, followed by rapid elution.
Transfer Line Temp 280 °CPrevents cold spots and analyte condensation before the MS.
Ion Source Temp 230 °CStandard EI source temperature to maintain ionization efficiency.
Ionization Energy 70 eVStandardized energy to match established mass spectral libraries.

Table 2: Diagnostic Ions for SIM Acquisition

Target AnalyteIon Typem/z ValueRelative AbundanceFunction
2-Methylphenyl Diethylcarbamate Base Peak100100%Primary Quantifier
2-Methylphenyl Diethylcarbamate Molecular Ion207< 10%Primary Qualifier
2-Methylphenyl Diethylcarbamate Fragment72~ 65%Secondary Qualifier
Propyl Carbamate (IS) Base Peak62100%IS Quantifier

Data Interpretation Note: For positive identification, the chromatographic retention time must match the reference standard within ±0.05 minutes, and the ion ratio of the qualifier ions (m/z 207 and 72) to the quantifier ion (m/z 100) must be within ±20% of the ratio established by the calibration standard.

References

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS Thermo Fisher Scientific / SCISPEC URL:[Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water LCGC International / Chromatography Online URL:[Link]

  • Ortho- and para-Selective Ruthenium-Catalyzed C(sp2)–H Oxygenations of Phenol Derivatives (Supporting Information) The Royal Society of Chemistry (Chemical Communications) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 2-Methylphenyl Diethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound with high purity. As a carbamate, 2-Methylphenyl Diethylcarbamate can present unique purification hurdles, including thermal instability and polarity, which can complicate traditional separation methods.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, optimize your purification workflow, and achieve your desired product specifications with confidence.

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of 2-Methylphenyl Diethylcarbamate typically involves the reaction of 2-methylphenol (o-cresol) with diethylcarbamoyl chloride. Based on this, common impurities can be anticipated.

ImpuritySourcePotential Impact on Purification
2-Methylphenol (o-cresol) Unreacted starting materialCan be difficult to separate by distillation due to potentially close boiling points. May co-elute in normal-phase chromatography.
Diethylamine Hydrolysis of diethylcarbamoyl chlorideHighly volatile and basic. Can often be removed with an acidic wash during workup.
Diethylcarbamoyl Chloride Unreacted starting materialHighly reactive and corrosive.[1][2] Should be quenched and removed during the initial reaction workup.
Water From workup or atmospheric moistureCan interfere with chromatography and prevent crystallization. Must be removed before distillation.[3]
Reaction Solvents (e.g., Dichloromethane, Toluene)Must be thoroughly removed, typically under reduced pressure.
Side-Products (e.g., Di(2-methylphenyl) carbonate)Formation from side reactions. May require chromatographic separation.

Purification Strategy Decision Workflow

Choosing the right initial purification strategy is critical. The following workflow provides a decision-making framework based on the physical state and thermal stability of your crude product.

Purification_Strategy start Crude 2-Methylphenyl Diethylcarbamate wash Aqueous Wash (Acidic/Basic) start->wash Initial Workup is_oil Is the crude product a free-flowing oil? is_thermally_stable Is the compound thermally stable? is_oil->is_thermally_stable Yes crystallization Attempt Crystallization (e.g., with anti-solvent) is_oil->crystallization No (Amorphous Solid/Waxy) is_high_boiling High Boiling Point? is_thermally_stable->is_high_boiling Yes chromatography Column Chromatography is_thermally_stable->chromatography No/Unsure (Prioritize Chromatography) distillation Simple/Fractional Distillation is_high_boiling->distillation No vac_distillation Vacuum Distillation is_high_boiling->vac_distillation Yes end_chrom Proceed to further purification if needed chromatography->end_chrom distillation->end_chrom vac_distillation->end_chrom crystallization->end_chrom wash->is_oil

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

Section 1: Distillation Issues

Distillation is a powerful technique for purifying liquids but can be problematic for thermally sensitive molecules like some carbamates.[4][5]

Q1: My product appears to be decomposing in the distillation pot, indicated by darkening color and poor yield. What's happening and how can I fix it?

A1: This is a classic sign of thermal decomposition. Carbamates can be unstable at elevated temperatures.[6] The key is to lower the boiling point of your compound.

  • Causality: The energy required to boil the liquid at atmospheric pressure is high enough to break chemical bonds within the molecule.

  • Solution: Use Vacuum Distillation. By reducing the pressure in the system, you lower the temperature required for boiling. For a compound like 2-Methylphenyl Diethylcarbamate, a pressure of 1-10 mmHg is a good starting point. Ensure your vacuum pump is protected by a cold trap.

  • Pro-Tip: Keep the distillation pot temperature as low as possible and ensure rapid distillation. A larger surface area (e.g., a short path distillation apparatus) can facilitate faster evaporation at a lower temperature.

Q2: I'm performing a vacuum distillation, but my column is flooding. What causes this?

A2: Flooding occurs when the volume of vapor rising up the column is so high that it prevents the liquid (reflux) from flowing back down.[3][7] This is often caused by an excessively high heating rate or a vacuum that is too deep (causing violent boiling).

  • Solution 1: Reduce the Heat Input. Lower the temperature of your heating mantle to reduce the rate of vaporization. The boil-up rate should be gentle and steady.

  • Solution 2: Introduce a Bleed Valve. Slightly and carefully introduce a small amount of inert gas (like nitrogen) to raise the system pressure slightly. This will moderate the boiling.

  • Solution 3: Check Column Packing. If you are using a fractionating column, ensure the packing is not too dense, which can impede liquid flow.

Q3: The separation between my product and an impurity is poor, even with a fractionating column. What can I do?

A3: Poor separation occurs when the boiling points of the components are very close.

  • Causality: Each "theoretical plate" in a fractionating column enriches the vapor with the more volatile component. If boiling points are too close, you need more theoretical plates for effective separation.

  • Solution 1: Increase Column Efficiency. Use a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations or structured packing).

  • Solution 2: Optimize the Reflux Ratio. Increase the amount of condensate that returns to the column (reflux). This increases the number of vaporization-condensation cycles, improving separation, but it will also increase the distillation time.

  • Solution 3: Switch to an Alternative Method. If distillation fails, the impurity is likely too close in boiling point. Column chromatography will be a more effective technique.

Section 2: Column Chromatography Issues

Chromatography is often the preferred method for purifying thermally labile or polar compounds.[4][8] Carbamates can exhibit polarity, making method development crucial.

Q1: I'm running a silica gel column, but my compound is streaking or "tailing" badly. Why?

A1: Peak tailing on silica is often caused by strong interactions between a polar analyte and the acidic silanol groups on the silica surface.[8]

  • Causality: The basic nitrogen atom in the carbamate functional group can interact strongly with acidic silica, leading to slow elution and a tailed peak.

  • Solution 1: Add a Polar Modifier. Add a small amount (0.5-1%) of a polar solvent like triethylamine or methanol to your mobile phase. Triethylamine will compete for the acidic sites on the silica, while methanol can improve the elution of polar compounds.

  • Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.

  • Solution 3: Use Reverse-Phase Chromatography. If your compound has sufficient hydrophobic character, reverse-phase (e.g., C18) chromatography is an excellent alternative, as it operates on a different separation principle.[9][10]

Q2: How do I choose the right mobile phase (eluent) for my silica gel column?

A2: The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate.[11]

  • Step-by-Step Protocol:

    • Start with a non-polar solvent like hexane or heptane.

    • Gradually add a more polar solvent, such as ethyl acetate or dichloromethane, in increasing percentages.

    • Spot your crude material on a TLC plate and develop it in different solvent mixtures.

    • The ideal system will show good separation between your product spot and the impurity spots, with the product spot at an Rf of ~0.3.

  • Recommended Starting Mixtures:

    • Hexane / Ethyl Acetate (9:1, 4:1, 1:1)

    • Dichloromethane / Methanol (99:1, 95:5)

Q3: My compound seems to be irreversibly stuck on the column. I have very low recovery. What should I do?

A3: This indicates that your compound is binding too strongly to the stationary phase.[8]

  • Causality: This is an extreme case of the interactions that cause peak tailing. The compound adsorbs so strongly it cannot be eluted with your chosen mobile phase.

  • Solution 1: Drastic Polarity Increase. Flush the column with a very polar solvent system, such as 10-20% methanol in dichloromethane, to try and recover your compound.

  • Solution 2: Re-evaluate Your Stationary Phase. Your compound may be too polar for silica gel. Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography might be necessary. HILIC is specifically designed for polar compounds and uses a polar stationary phase with a high-organic mobile phase.[8][9]

Chromatography_Troubleshooting start Poor Separation/ Peak Shape check_rf Is TLC Rf ~0.3? start->check_rf peak_shape Is there Peak Tailing/Fronting? check_rf->peak_shape Yes adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No add_modifier Add Modifier (e.g., 0.5% TEA or MeOH) peak_shape->add_modifier Yes (Tailing) check_loading Was the sample overloaded? peak_shape->check_loading No adjust_solvent->start success Successful Purification add_modifier->success reduce_load Reduce Sample Load check_loading->reduce_load Yes change_phase Change Stationary Phase (Alumina, C18, HILIC) check_loading->change_phase No reduce_load->success change_phase->success

Caption: Troubleshooting workflow for common chromatography issues.

Section 3: Crystallization & Purification of Oils

If 2-Methylphenyl Diethylcarbamate is an oil at room temperature, standard recrystallization is not possible. However, purification can still be achieved.[12][13]

Q1: My purified product is a persistent oil. How can I induce it to crystallize?

A1: Inducing crystallization in an oil requires creating nucleation sites for crystal growth to begin.[14]

  • Technique 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation points.

  • Technique 2: Seed Crystals. If you have a tiny crystal of the pure compound from a previous batch, add it to the oil. This provides a template for further crystal growth.

  • Technique 3: Solvent Shock. Dissolve the oil in a minimal amount of a good, volatile solvent (e.g., diethyl ether). Cool the solution in an ice or dry ice/acetone bath while scratching. The rapid change in solubility can sometimes force crystallization. Once a small amount of solid forms, allow it to warm slowly to room temperature to enable better crystal growth.[15]

Q2: I tried to perform a recrystallization with a solvent pair, but my compound "oiled out." What does this mean?

A2: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.

  • Causality: This is common when the compound is impure (leading to melting point depression) or when the solution cools too quickly.[16]

  • Solution 1: Add More Solvent. Re-heat the mixture until the oil redissolves, then add a small amount more of the "good" solvent (the one it is more soluble in). This keeps the compound in solution to a lower temperature, hopefully below its melting point, before saturation is reached.[17]

  • Solution 2: Slower Cooling. Allow the flask to cool very slowly. Insulate the flask to ensure a gradual temperature drop, which promotes the formation of well-ordered crystals instead of an amorphous oil.

  • Solution 3: Agitation. As soon as you see oil droplets forming, stir the solution vigorously. The mechanical agitation can sometimes break up the oil and encourage crystal formation.[15]

General FAQs

Q1: What is the best way to assess the purity of my final product? A1: A combination of methods provides the most confidence.

  • TLC: Run the purified product against the crude material. A pure compound should show a single spot.

  • HPLC: This is a highly sensitive quantitative method. Purity is often reported as a percentage of the total peak area.[18] HPLC is preferred for thermally labile compounds like carbamates.[4]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and reveal the presence of any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates can degrade in a hot GC inlet, this method can identify volatile impurities if derivatization is performed or if the compound is stable enough.[4][19]

Q2: What are the primary safety concerns when working with 2-Methylphenyl Diethylcarbamate and its precursors? A2: The primary concern is often the starting materials. Diethylcarbamoyl chloride is corrosive, a suspected carcinogen, and reacts with water.[2][20] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.[2][20][21]

Q3: Can I use water in my extraction workup? A3: Yes, an aqueous workup is a standard and effective way to remove water-soluble impurities like salts or residual acids/bases. A typical workup might involve washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine (saturated NaCl) to begin the drying process.[22] Always dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.

References

  • Aly, O. M., & El-Dib, M. A. (1971). Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters.
  • Engebretson, J. A. (n.d.).
  • CK-12 Foundation. (n.d.). How can an oil be recrystallized? CK-12. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Popl, M., Fahnrich, J., & Tatar, V. (1988). LIQUID CHROMATOGRAPHY OF CARBAMATE, UREA, TRIAZINE, PHENOXYCARBOXYLIC AND ORGANOCHLORINE PESTICIDES.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: DIETHYLCARBAMOYL CHLORIDE. NJ.gov.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Diethylcarbamoyl Chloride. TCI Chemicals.
  • Central Drug House (P) Ltd. (n.d.).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • Separation Science. (2023). Effective Analysis Carbamate Pesticides.
  • Barceló, D. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Elsevier.
  • Schafer, W., et al. (2014). Process for preparing isocyanates by thermal dissociation of carbamates.
  • University of Alberta. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. University of Alberta.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.).
  • National Oceanic and Atmospheric Administration. (n.d.). DIMETHYLCARBAMOYL CHLORIDE. CAMEO Chemicals | NOAA.
  • Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Sutong Technology. (n.d.). Distillation Column Problems: Identifying and Resolving Key Issues. Sutong Technology.
  • Royal Society of Chemistry. (n.d.).
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Colorado Boulder.
  • Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions: Expert Guide. Ship & Shore Environmental, Inc..
  • Fiveable. (2025). 4.4 Advanced distillation techniques and troubleshooting. Fiveable.
  • Costello, T. (n.d.).
  • Scribd. (n.d.).
  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs.
  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Regis Technologies, Inc..
  • Organic Syntheses. (n.d.). ASYMMETRIC MANNICH-TYPE REACTION OF ALDEHYDES WITH N-Boc-IMINES CATALYZED BY (S)-PROLINE. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
  • JIRCAS. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2011). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
  • Cheméo. (n.d.). Ethyl N-(2-methylphenyl)carbamate. Cheméo. Retrieved from [Link]

  • Wu, Y., et al. (2020).
  • Google Patents. (n.d.). Preparation method of 2-(2, 6-diethyl-4-methylphenyl)-dimethyl malonate.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • ResearchGate. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds.
  • Der Pharma Chemica. (n.d.).

Sources

Identifying and characterizing byproducts in 2-Methylphenyl Diethylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing byproducts in the synthesis of 2-Methylphenyl Diethylcarbamate. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to navigate common challenges encountered during this synthesis. Our goal is to empower you to optimize your reaction conditions, improve product purity, and confidently characterize any impurities that may arise.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation

This section addresses common questions regarding the synthesis of 2-Methylphenyl Diethylcarbamate, providing foundational knowledge for successful experimentation.

Q1: What is the primary synthetic route for 2-Methylphenyl Diethylcarbamate and what are its key components?

The most common and direct laboratory-scale synthesis involves the reaction of 2-methylphenol (o-cresol) with diethylcarbamoyl chloride.[1] This is a nucleophilic acyl substitution reaction where the hydroxyl group of o-cresol attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1]

Q2: What are the most common byproducts I should anticipate in this reaction?

While the primary reaction is straightforward, several byproducts can form, primarily due to the reactivity of the starting materials and the presence of any contaminants. The most common byproducts include:

  • Tetraethylurea: This is often the most significant byproduct, formed if the diethylcarbamoyl chloride starting material is contaminated with or hydrolyzes to diethylamine. Diethylamine can then react with another molecule of diethylcarbamoyl chloride.

  • Unreacted Starting Materials: Residual o-cresol and diethylcarbamoyl chloride may be present due to an incomplete reaction.

  • Diethylamine Hydrochloride: Formed from the reaction of diethylamine (a potential impurity or hydrolysis product) with the HCl generated during the main reaction.

  • Triethylamine Hydrochloride: The salt formed from the stoichiometric base used to quench HCl. This is typically removed during aqueous workup.

Q3: How does reaction temperature influence byproduct formation?

Temperature is a critical parameter. While gentle heating can increase the reaction rate, excessively high temperatures can lead to the thermal decomposition of the desired carbamate product or the diethylcarbamoyl chloride reactant.[2] Elevated temperatures can also promote undesired side reactions, leading to a more complex impurity profile and potentially discolored, tar-like products.[2]

Q4: Why is moisture control so critical for this synthesis?

Strict anhydrous (moisture-free) conditions are paramount. Diethylcarbamoyl chloride is highly reactive towards water.[3] Its hydrolysis produces diethylamine and carbon dioxide. The newly formed diethylamine is a potent nucleophile that can compete with o-cresol, reacting with the diethylcarbamoyl chloride to form the highly stable and often difficult-to-remove byproduct, tetraethylurea.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis of 2-Methylphenyl Diethylcarbamate.

Issue 1: Low yield of the desired product with significant recovery of o-cresol starting material.

  • Possible Cause: The reaction has not gone to completion. This could be due to several factors:

    • Insufficient Base: The HCl generated during the reaction can protonate the o-cresol, rendering it non-nucleophilic. If the base is insufficient to neutralize the HCl, the reaction will stall.

    • Low Reaction Temperature or Insufficient Time: The reaction may be kinetically slow under the chosen conditions.

    • Poor Reagent Quality: The diethylcarbamoyl chloride may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least one full equivalent of the base (e.g., triethylamine) is used relative to the diethylcarbamoyl chloride.

    • Optimize Reaction Conditions: Gradually increase the reaction time or consider a modest increase in temperature (e.g., from room temperature to 40-50°C), while monitoring for byproduct formation via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

    • Use Fresh Reagents: Use freshly opened or properly stored diethylcarbamoyl chloride. Consider purifying the reagent by distillation if its quality is questionable.

Issue 2: The crude product is contaminated with a highly polar, basic impurity that is difficult to remove.

  • Possible Cause: This impurity is likely diethylamine, resulting from the hydrolysis of diethylcarbamoyl chloride by adventitious moisture.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Aqueous Workup: Perform an acidic wash during the workup procedure. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic diethylamine, forming a water-soluble salt that will partition into the aqueous layer.

    • Reagent Handling: Handle diethylcarbamoyl chloride in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Issue 3: GC-MS or NMR analysis reveals a significant, non-polar byproduct with a molecular weight of 172.27 g/mol .

  • Possible Cause: This byproduct is almost certainly tetraethylurea. As explained in Q4, it forms from the reaction of diethylamine (from hydrolysis) with diethylcarbamoyl chloride.

  • Troubleshooting Steps:

    • Strict Moisture Control: This is the most critical preventative measure. Re-evaluate all steps of your experimental setup to eliminate sources of water.

    • Purification: Tetraethylurea can sometimes be challenging to separate from the desired 2-Methylphenyl Diethylcarbamate due to similar polarities. Careful column chromatography on silica gel, potentially using a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate), may be required for separation.

Issue 4: The final product is off-color (yellow to brown) or contains insoluble tar.

  • Possible Cause: The reaction temperature was too high, leading to thermal decomposition of the reactants, intermediates, or the final product.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature. If heating is necessary, maintain a stable temperature using an oil bath and avoid localized overheating. For exothermic reactions, consider adding reagents slowly and using an ice bath for cooling.[2]

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions which can also lead to colored impurities.

    • Purification: The colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration and recrystallization or column chromatography.

Section 3: Analytical Characterization Protocols

Accurate identification of byproducts is essential for optimizing the synthesis. The following are standard protocols for analyzing the reaction mixture.

Protocol 1: GC-MS Analysis for Byproduct Profiling

This method is ideal for separating and identifying volatile components in the crude reaction mixture.

  • Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of ethyl acetate. Add 1 mL of water, vortex, and allow the layers to separate. Inject 1 µL of the organic layer.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: 40-500 amu.

  • Data Interpretation: Compare the retention times and mass fragmentation patterns of observed peaks with reference spectra for o-cresol, 2-Methylphenyl Diethylcarbamate, and suspected byproducts like tetraethylurea.

Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation

NMR is invaluable for confirming the structure of the desired product and identifying major impurities after isolation.

  • Sample Preparation: Dissolve ~10-20 mg of the purified product or isolated byproduct in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ, ppm) for 2-Methylphenyl Diethylcarbamate in CDCl₃:

    • ~7.2-7.0: Multiplet, 4H (Aromatic protons).

    • ~3.4: Quartet, 4H (-N(CH₂CH₃)₂).

    • ~2.2: Singlet, 3H (Aromatic -CH₃).

    • ~1.2: Triplet, 6H (-N(CH₂CH₃)₂).

  • Byproduct Signatures:

    • Tetraethylurea: Look for a quartet around 3.3 ppm and a triplet around 1.1 ppm.

    • o-Cresol: Aromatic signals and a singlet for the methyl group, plus a broad singlet for the phenolic -OH.

Section 4: Visualizing Reaction & Troubleshooting Pathways

Visual diagrams can clarify complex chemical transformations and logical workflows.

Main_Synthesis_Pathway OCresol 2-Methylphenol (o-Cresol) Base + Base (e.g., TEA) Product 2-Methylphenyl Diethylcarbamate OCresol->Product DECC Diethylcarbamoyl Chloride DECC->Product HCl + Base·HCl

Caption: Primary synthesis of 2-Methylphenyl Diethylcarbamate.

Byproduct_Formation cluster_hydrolysis Step 1: Hydrolysis cluster_urea_formation Step 2: Urea Formation DECC Diethylcarbamoyl Chloride DEA Diethylamine DECC->DEA Hydrolysis H2O Water (Contaminant) H2O->DEA Urea Tetraethylurea (Byproduct) DEA_copy Diethylamine DEA_copy->Urea DECC_copy Diethylcarbamoyl Chloride DECC_copy->Urea

Caption: Major byproduct pathway via hydrolysis and urea formation.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Impurity) Cause Identify Potential Cause (e.g., Moisture, Temp, Stoichiometry) Start->Cause Analysis Analytical Verification (TLC, GC-MS, NMR) Cause->Analysis Solution Implement Solution (Dry Solvents, Adjust Temp, Add Base) Analysis->Solution Result Problem Resolved? Solution->Result End End Result->End Yes Rethink Re-evaluate Cause Result->Rethink No Rethink->Cause

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).
  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037.
  • Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium salts: efficient reagents for the synthesis of ureas, thiocarbamates, carbamates and amides. Tetrahedron, 61(31), 7153-7175.
  • Kolah, A. K., Reddy, K. S., & Mahajani, S. M. (2007). Kinetic studies of the synthesis of carbamates from amines and dimethyl carbonate. Industrial & Engineering Chemistry Research, 46(13), 4438-4444.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Diethylcarbamyl chloride.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIETHYLCARBAMOYL CHLORIDE.
  • Knaus, E. E., & Kumar, P. (1995). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 1(1), 21-25. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of N-aryl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Yield Optimization

Welcome to the technical support center for N-aryl carbamate synthesis. As Senior Application Scientists, we understand that while the formation of a carbamate (urethane) linkage seems trivial on paper, the electronic deactivation of anilines and the moisture sensitivity of intermediates often lead to frustrated researchers and low yields.

This guide moves beyond generic textbook advice. We analyze the causality of failure modes—why your reaction stalled, why urea precipitated, or why you isolated the starting material—and provide self-validating protocols to fix it.

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Low Yield in N-Aryl Carbamate Synthesis MethodCheck Which Synthetic Route? Start->MethodCheck RouteA Route A: Aniline + Chloroformate (ClCOOR) MethodCheck->RouteA RouteB Route B: Isocyanate + Alcohol (RNCO + R'OH) MethodCheck->RouteB RouteC Route C: Curtius Rearrangement MethodCheck->RouteC IssueA1 Problem: No Reaction / Low Conversion RouteA->IssueA1 IssueA2 Problem: Bis-acylation (Imidodicarbonate) RouteA->IssueA2 IssueB1 Problem: White Precipitate (Symmetric Urea) RouteB->IssueB1 IssueB2 Problem: Steric Alcohol (e.g., t-BuOH) No Rxn RouteB->IssueB2 IssueC1 Problem: Explosion Risk / Stalled Rearrangement RouteC->IssueC1 SolA1 Sol: Add DMAP cat. Switch to Pyridine base IssueA1->SolA1 SolA2 Sol: Control Temp (<0°C) Inverse Addition IssueA2->SolA2 SolB1 Sol: DRY Solvents (H2O <50ppm) Inert Atmosphere IssueB1->SolB1 SolB2 Sol: Lewis Acid Cat. (DBTL or Ti(OiPr)4) IssueB2->SolB2 SolC1 Sol: Flow Chem or Controlled Thermal Ramp IssueC1->SolC1

Figure 1: Diagnostic logic tree for identifying root causes of low yield based on synthetic methodology.

Part 2: Method-Specific Troubleshooting

Method A: The Chloroformate Route (Aniline + Cl-CO-OR)

The Scenario: You are reacting an aniline with an alkyl chloroformate (e.g., Ethyl chloroformate, Cbz-Cl). Common Failure: The aniline is electron-deficient (e.g., nitroaniline, haloaniline), leading to poor nucleophilicity and incomplete conversion.

1. Issue: Reaction Stalls (Low Conversion)
  • The Science: Anilines have a lone pair delocalized into the aromatic ring, making them significantly less nucleophilic than alkyl amines.[1] If the ring has electron-withdrawing groups (EWG), the nucleophilicity drops further. Standard Schotten-Baumann conditions (biphasic NaOH/DCM) often fail here because the hydrolysis of the chloroformate by water competes faster than the sluggish aniline attack.

  • The Fix:

    • Switch Base: Move to anhydrous conditions using Pyridine as both solvent and base. Pyridine acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile [1].

    • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP is orders of magnitude more effective at transferring the acyl group than pyridine alone.

2. Issue: Bis-Acylation (Imidodicarbonate Formation)
  • The Symptom: You observe a new spot by TLC that is less polar than your product, and the mass spec shows [M + Carbamate].

  • The Cause: The N-H proton of the formed carbamate is still acidic (pKa ~20-22). In the presence of excess base (like NaH) or excess chloroformate, the carbamate anion attacks a second equivalent of chloroformate.

  • The Fix:

    • Stoichiometry: strictly limit chloroformate to 1.0–1.1 equivalents.

    • Inverse Addition: Add the chloroformate slowly to the amine/base mixture at 0°C. This keeps the concentration of the electrophile low relative to the unreacted amine.

Method B: The Isocyanate Route (Ar-N=C=O + R-OH)

The Scenario: You are reacting an aryl isocyanate with an alcohol.[2] Common Failure: Formation of an insoluble white solid (Urea) instead of the carbamate.

1. Issue: The "White Brick" (Urea Formation)
  • The Science: Isocyanates are extremely sensitive to moisture. Water reacts with isocyanate to form a carbamic acid, which spontaneously decarboxylates to release CO₂ and an amine.[3] This new amine is more nucleophilic than the alcohol and instantly reacts with remaining isocyanate to form a symmetric urea (Ar-NH-CO-NH-Ar) [2].

  • The Fix:

    • Solvent Integrity: Use anhydrous solvents (THF, DCM, Toluene) stored over molecular sieves.

    • Glassware: Flame-dry or oven-dry glassware.

    • Atmosphere: Run under a positive pressure of Nitrogen or Argon.[4]

2. Issue: Sterically Hindered Alcohols (e.g., t-Butanol)
  • The Symptom: No reaction even after reflux.

  • The Fix: Tertiary alcohols are poor nucleophiles. Thermal energy alone is often insufficient and leads to degradation.

    • Lewis Acid Catalysis: Add Dibutyltin Dilaurate (DBTL) (1-5 mol%) or Titanium(IV) isopropoxide. These coordinate to the isocyanate oxygen, increasing the electrophilicity of the carbon center [3].

Method C: The Curtius Rearrangement (Ar-COOH Ar-NH-CO-OR)

The Scenario: You are converting a carboxylic acid to a carbamate via an acyl azide intermediate, trapping with an alcohol.[2]

1. Issue: Low Yield / Explosion Risk
  • The Science: The intermediate acyl azide is thermally unstable. If the rearrangement to isocyanate happens too fast without the alcohol trapping it, you get side reactions. If it doesn't happen, you risk accumulation of explosive azide.

  • The Fix:

    • One-Pot DPPA: Use Diphenylphosphoryl azide (DPPA). It allows generation of the acyl azide and rearrangement in situ.

    • Temperature Staging: Heat the acid + DPPA + Base first to ~80°C to trigger rearrangement to isocyanate, then add the alcohol (or have it present if it's high boiling) to trap it.

Part 3: Comparative Data & Selection Guide

Use this table to select the correct protocol modification based on your substrate's electronic and steric profile.

Substrate ProfileRecommended MethodCritical AdditiveTypical YieldPrimary Risk
Electron-Rich Aniline (e.g., p-OMe)Chloroformate (Method A)Inorganic Base (K₂CO₃)>90%Bis-acylation
Electron-Poor Aniline (e.g., p-NO₂, p-CF₃)Chloroformate (Method A)DMAP + Pyridine70-85%No Reaction
Steric Aniline (Ortho-substituted)Isocyanate (Method B)High Temp (Reflux)60-80%Urea formation
Acid Sensitive Substrate Curtius (Method C)DPPA / t-BuOH75-90%Azide accumulation
Green Chemistry Requirement Oxidative CarbonylationPd Catalyst + CO50-70%Low Turnover

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Synthesis for Deactivated Anilines (Chloroformate Route)

Use this for electron-deficient anilines where standard conditions fail.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Alkyl Chloroformate (1.1 equiv)

  • Pyridine (3.0 equiv) OR TEA (3.0 equiv)

  • DMAP (0.1 equiv)

  • DCM (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Aniline (1.0 equiv), Pyridine (3.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add Alkyl Chloroformate (1.1 equiv) dropwise via syringe over 10 minutes. Note: Rapid addition causes localized heating and side reactions.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, add another 0.2 equiv of Chloroformate and heat to mild reflux (40°C).

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove Pyridine/DMAP), then Brine. Dry over Na₂SO₄.[4]

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Protocol B: The "Dry" Isocyanate Route

Use this when the isocyanate is commercially available.

Reagents:

  • Aryl Isocyanate (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Dibutyltin Dilaurate (DBTL) (1 mol% - only if alcohol is steric)

  • Toluene or THF (Anhydrous)[4]

Step-by-Step:

  • Drying: Ensure all glassware is oven-dried.

  • Dissolution: Dissolve the Alcohol (1.2 equiv) in anhydrous Toluene under Nitrogen.

  • Catalyst: Add DBTL (1 drop) if using a secondary/tertiary alcohol.

  • Addition: Add Aryl Isocyanate (1.0 equiv) dropwise at RT.

  • Heating: If no precipitate forms immediately, heat to 60–80°C.

  • Isolation: The product often precipitates upon cooling. Filter and wash with cold hexanes. If soluble, evaporate and recrystallize.

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem Tech Support. (2025).[5][6] Minimizing Urea By-product Formation in Isocyanate Reactions.

  • Vinogradova, E. V., et al. (2013).[7] Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397.[8]

  • Common Organic Chemistry. (2025). Urea Formation Mechanisms.

  • Vedantu. (2025). Curtius Rearrangement: Mechanism and Steps.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Carbamate HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for HPLC analysis of carbamates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing. Symmetrical, well-defined peaks are critical for accurate quantification and resolution.[1] Peak tailing, a form of peak asymmetry, can compromise these critical aspects of your analysis, leading to inaccurate results and reduced sensitivity.[2] This resource provides a structured approach to troubleshooting, moving from common, easily addressed issues to more complex chemical and systemic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than its leading edge.[3] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Tailing is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates significant tailing.[2]

Q2: Why is addressing peak tailing in carbamate analysis so important?

A2: Peak tailing can significantly compromise the quality and reliability of your results by causing:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification challenging.

  • Inaccurate Quantification: The distorted peak shape can lead to errors in how the peak area is calculated, resulting in inaccurate concentration measurements.[2]

  • Decreased Sensitivity: As a peak broadens and its height decreases, the limits of detection (LOD) and quantification (LOQ) can be negatively impacted.[2]

Q3: What are the most common causes of peak tailing for carbamates?

A3: The most frequent causes for basic or polar carbamates in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted chemical interactions between the carbamate molecules and the stationary phase, most commonly with acidic residual silanol groups on silica-based columns.[4][5]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of the carbamate can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[1][2]

  • Column Issues: Degradation of the column, such as the creation of a void at the inlet, a contaminated or blocked frit, or contamination of the stationary phase itself.[2][6]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more eluting power) than the mobile phase.[2][5]

  • Column Overload: Injecting too much sample mass or too large a sample volume.[2][5]

  • Extra-Column Effects: Excessive volume in the system from long or wide-diameter tubing, or poorly made connections, can cause band broadening and tailing.[1][5]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with the most likely and easiest-to-fix issues first.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in your carbamate analysis.

Troubleshooting_Workflow start Peak Tailing Observed check_scope Tailing on all peaks or just carbamates? start->check_scope all_peaks All Peaks Tailing check_scope->all_peaks All Peaks some_peaks Only Carbamate(s) Tailing check_scope->some_peaks Specific Peaks hardware_check Check for System/Hardware Issues (Extra-Column Volume, Leaks, Column Void) all_peaks->hardware_check chemical_check Investigate Chemical Interactions (Column & Mobile Phase) some_peaks->chemical_check sample_overload_check Check for Sample Overload (Reduce concentration/volume) hardware_check->sample_overload_check fix_hardware Fix connections, use shorter/narrower tubing, replace column if voided. hardware_check->fix_hardware solvent_mismatch_check Check for Sample Solvent Mismatch sample_overload_check->solvent_mismatch_check adjust_sample Dilute sample or reduce injection volume. sample_overload_check->adjust_sample match_solvent Dissolve sample in mobile phase. solvent_mismatch_check->match_solvent ph_check Is Mobile Phase pH Optimized? (Adjust pH away from pKa) chemical_check->ph_check column_choice Is the Column Appropriate? (End-capped, Polar-Embedded, etc.) ph_check->column_choice additives_check Consider Mobile Phase Additives (e.g., TEA) column_choice->additives_check optimize_method Adjust pH, add modifier, or select a more suitable column. additives_check->optimize_method Silanol_Interaction cluster_0 Silica Stationary Phase Silica Si Silanol Si-O⁻ H⁺ Silica->Silanol Residual Silanol Group C18 C18 Hydrophobic Chain Silica->C18 Carbamate Carbamate-NH₂⁺ (Protonated Basic Group) Carbamate->Silanol Undesirable Ionic Interaction (Causes Tailing) Carbamate->C18 Desired Hydrophobic Interaction

Sources

Validation & Comparative

Validating the Structure of Synthesized 2-Methylphenyl Diethylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Methylphenyl Diethylcarbamate (derived from o-cresol and diethylcarbamoyl chloride) presents a unique validation challenge. Unlike simple esters, this molecule exhibits restricted rotation around the amide-like nitrogen-carbonyl bond (


), leading to rotameric complexity in NMR spectra that can be mistaken for impurities. Furthermore, distinguishing the ortho-substitution pattern from meta- or para- isomers is critical for establishing structure-activity relationships (SAR).

This guide departs from standard "tick-box" analysis. It establishes a self-validating analytical matrix , prioritizing techniques that definitively prove connectivity and purity over those that merely suggest it.

Part 1: The Analytical Matrix (Method Comparison)

To validate the structure, we compare three primary analytical modalities. The goal is not just identification, but structural certification .

Feature1H / 13C NMR GC-MS (EI) FTIR Performance Verdict
Connectivity High. Defines the ortho-substitution and ethyl groups.Medium. Fragment ions suggest substructures but lack spatial resolution.Low. Identifies functional groups (C=O, Ar-H) but not connectivity.NMR is the Gold Standard.
Isomer Differentiation Superior. Coupling constants (

) distinguish o, m, p isomers.
Poor. Mass fragments are often identical for regioisomers.Medium. Fingerprint region (1500-600 cm⁻¹) can distinguish isomers if reference exists.NMR required for isomer purity.
Purity Profiling Medium. <1% impurities are hard to integrate; rotamers confuse integration.High. Separates impurities (e.g., unreacted o-cresol) before detection.Low. Only detects gross contamination.GC-MS is superior for purity.
Dynamic Structure High. Variable Temperature (VT) NMR confirms rotamers.None. Gas phase ionization destroys conformational information.Low. Solid/liquid state only.NMR is unique for dynamics.

Part 2: Primary Validation Protocol (NMR Spectroscopy)

The "Rotamer Trap" (Expert Insight)

Crucial Warning: At room temperature (25°C), the


 bond has partial double-bond character due to resonance. This restricts rotation, creating two distinct environments for the ethyl groups ( cis and trans relative to the carbonyl oxygen).
  • Observation: You may see broadened or "doubled" signals for the ethyl protons (

    
    ).
    
  • Validation Step: Do not classify these as impurities. Perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C should coalesce these signals into sharp multiplets as rotation becomes fast on the NMR timescale.

1H NMR Assignment Strategy (400 MHz, CDCl₃)
  • Aromatic Region (6.9 – 7.4 ppm):

    • Expect 4 protons.[1][2] The ortho-substitution creates an ABCD system (or close to it).

    • Look for the multiplet pattern characteristic of 1,2-disubstitution. The proton adjacent to the oxygen will be most shielded relative to a bare benzene ring, but the carbamate is electron-withdrawing.

  • The Diagnostic Methyl (2.1 – 2.3 ppm):

    • Signal: Sharp singlet (3H).

    • Differentiation:

      • Ortho (Target): ~2.2 ppm.

      • Meta/Para: Shifts slightly, but the key is the splitting of the aromatic protons.

  • The Ethyl Group "Fingerprint" (1.1 & 3.4 ppm):

    • 
       : Quartet (or broad hump) at ~3.3 – 3.5 ppm (4H). Deshielded by Nitrogen.
      
    • 
       : Triplet at ~1.1 – 1.3 ppm (6H).
      
Self-Validating Protocol
  • Solvent Choice: Use

    
     (Standard) or 
    
    
    
    (if rotamer separation is needed).
  • Stoichiometry Check: Integrate the aromatic region (set to 4H). The ortho-methyl singlet must integrate to exactly 3H. The N-ethyl region must integrate to 10H total.

    • Failure Mode: If the methyl integrates to <3H relative to aromatics, you likely have o-cresol contamination (check for OH broad singlet >5 ppm).

Part 3: Secondary Validation (Mass Spectrometry)

While NMR proves the skeleton, MS proves the molecular formula and fragmentation logic.

Fragmentation Logic (EI, 70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    (Calculated for
    
    
    ).
  • Primary Cleavage (The "Carbamate Break"):

    • Cleavage at the ester bond (

      
      ) is dominant.
      
    • Fragment A:

      
       (
      
      
      
      ). This is the diethylcarbamoyl cation, a stable diagnostic peak.
    • Fragment B:

      
      . Loss of the carbamoyl group leaves the o-tolyloxy radical/cation (
      
      
      
      ).
  • Tropylium Rearrangement: The tolyl cation (

    
    ) is a hallmark of alkyl-substituted benzenes, formed by loss of oxygen from the phenoxy fragment.
    

Part 4: Visualization & Workflows

Structural Validation Workflow

This diagram outlines the decision tree for certifying the synthesized material.

ValidationWorkflow Start Crude Synthesis Product (o-Cresol + Diethylcarbamoyl Cl) Purification Purification (Acid/Base Wash + Distillation) Start->Purification H_NMR 1H NMR (CDCl3) Check: 2.2ppm Singlet & Aromatic Pattern Purification->H_NMR GC_MS GC-MS Analysis Target M+ 207, Frag 100 Purification->GC_MS RotamerCheck Rotamer Broadening? H_NMR->RotamerCheck VT_NMR Variable Temp NMR (55°C) Confirm Coalescence RotamerCheck->VT_NMR Yes (Broad Peaks) Final CERTIFIED STRUCTURE 2-Methylphenyl Diethylcarbamate RotamerCheck->Final No (Sharp Peaks) VT_NMR->Final Confirmed Dynamic Exchange GC_MS->Final Fragments Match Logic

Caption: Decision tree for validating carbamate structure, highlighting the critical rotamer verification step.

Mass Spec Fragmentation Pathway

Visualizing how the molecule breaks apart to confirm its identity.

MS_Fragmentation Parent Molecular Ion (M+) m/z 207 Cleavage Ester Bond Cleavage Parent->Cleavage Frag1 Diethylcarbamoyl Cation [Et2N-C=O]+ m/z 100 (Base Peak) Cleavage->Frag1 Alpha Cleavage Frag2 o-Tolyloxy Radical [o-Me-Ph-O] m/z 107 Cleavage->Frag2 Neutral Loss Tropylium Tropylium Ion [C7H7]+ m/z 91 Frag2->Tropylium -O (Rearrangement)

Caption: Predicted Electron Impact (EI) fragmentation pathway for 2-Methylphenyl Diethylcarbamate.

Part 5: Experimental Protocols

Synthesis Verification Protocol (Self-Validating)

Objective: Confirm conversion of o-cresol to carbamate.

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL

    
    .
    
  • Acquisition: Run standard proton sequence (16 scans,

    
    ).
    
  • Critical Checkpoint (The "Shift Test"):

    • Compare the chemical shift of the aromatic protons to the starting material (o-cresol).

    • o-Cresol aromatic protons: Upfield (shielded by OH).

    • Carbamate aromatic protons: Downfield shift (deshielded by the ester-like oxygen).

    • Success Criteria: Complete disappearance of the broad phenolic -OH singlet (>5.0 ppm).

GC-MS Purity Run
  • Column: HP-5MS or equivalent (Non-polar).

  • Method: 50°C (2 min)

    
     20°C/min 
    
    
    
    280°C.
  • Expectation:

    • o-Cresol (Starting Material): Elutes early (lower MW, polar).

    • Diethylcarbamoyl chloride: Elutes very early (often solvent front).

    • Product: Elutes later. Look for the single dominant peak with

      
       base peak.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting aromatic coupling and carbamate shifts).

  • National Institute of Standards and Technology (NIST). Ethyl N-(2-methylphenyl)carbamate Mass Spectrum. (Used as an analog for fragmentation logic; note: this is the reverse isomer, but fragmentation principles of the tropylium ion apply).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanisms of carbamate resonance and restricted rotation).[3]

  • PubChem. 2-Methylphenyl N,N-dimethylcarbamate (Analogous Structure). CID 23730.[4] (Used for structural comparison and property estimation).[5]

Sources

Cross-validation of analytical methods for carbamate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Modalities for Carbamate Quantification: A Strategic Guide to LC-MS/MS, HPLC-FLD, and GC-MS

As a Senior Application Scientist, I frequently encounter laboratories struggling with the trace-level quantification of carbamate pesticides (e.g., carbofuran, aldicarb) and pharmaceutical byproducts (e.g., ethyl carbamate). Carbamates present a unique analytical trilemma: they lack strong native chromophores or fluorophores, they are thermally labile, and they are subject to stringent regulatory limits (often in the sub-ppb range).

To build a robust, defensible analytical control strategy, laboratories must move beyond single-method reliance and embrace orthogonal cross-validation. This guide provides an in-depth mechanistic comparison and a self-validating experimental framework for cross-validating High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in accordance with ICH Q2(R2) guidelines[1].

Mechanistic Evaluation of Analytical Platforms

Before designing a cross-validation protocol, we must understand the physicochemical causality dictating our instrumental choices.

The Gold Standard for Water: HPLC-FLD (EPA Method 531.2)

Because carbamates do not natively fluoresce, EPA Method 531.2 relies on a complex post-column derivatization scheme[2].

  • The Pre-Column Pitfall: Novice analysts often ask why we do not derivatize the sample before injection to simplify the HPLC hardware. The causality is chemical: alkaline hydrolysis of any N-methylcarbamate yields the exact same product (methylamine). If derivatized pre-column, all carbamate species would convert into identical isoindole molecules, destroying any chance of chromatographic speciation. Therefore, intact carbamates must be separated on a C18 column first, followed by post-column hydrolysis and fluorogenic reaction[3].

The Modern Workhorse: LC-MS/MS (ESI-QQQ)

LC-MS/MS bypasses the need for derivatization entirely. Using Electrospray Ionization in positive mode (ESI+), the carbamate nitrogen or carbonyl oxygen is protonated to form


 or 

adducts. Multiple Reaction Monitoring (MRM) provides unparalleled specificity. However, ESI is highly susceptible to matrix ion suppression—a vulnerability that optical detectors like FLD do not share. This fundamental difference is exactly why cross-validating LC-MS/MS against HPLC-FLD is critical for complex matrices.
The Problematic Alternative: GC-MS

While GC-MS is a staple in pesticide analysis, carbamates contain an ester-amide linkage (-O-CO-NH-) that readily undergoes thermal degradation in a standard GC injection port (typically 250°C), breaking down into phenols and methyl isocyanate[4]. Unless utilizing cold-on-column (COC) injection or tedious pre-column derivatization, GC-MS is generally inferior to LC-based methods for intact carbamate quantification.

Workflow Matrix Sample Matrix (Water/Food) Prep Buffered Extraction (pH 3.8 Citrate) Matrix->Prep Prevent Hydrolysis Split Aliquoting Prep->Split HPLC HPLC-FLD (Post-Column Deriv.) Split->HPLC EPA 531.2 LCMS LC-MS/MS (ESI+ MRM) Split->LCMS Orthogonal Validation GCMS GC-MS (Thermal Degradation Risk) Split->GCMS Requires Derivatization

Figure 1: Parallel analytical workflows for carbamate quantification and cross-validation.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system. The following methodologies are designed to cross-validate HPLC-FLD and LC-MS/MS performance.

Protocol 1: Matrix Preparation (Buffered QuEChERS)

Carbamates (particularly oxamyl and carbaryl) are highly susceptible to alkaline hydrolysis. If your sample matrix is neutral or basic, the analytes will degrade before they ever reach the autosampler.

  • Matrix Buffering: Transfer 10 g of homogenized sample (or 10 mL water) into a 50 mL centrifuge tube. Immediately add potassium dihydrogen citrate to buffer the matrix to pH ~3.8[3]. For drinking water, add sodium thiosulfate to neutralize residual chlorine, which can oxidize target analytes[5].

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add QuEChERS partitioning salts (4g anhydrous

    
    , 1g sodium acetate). Shake vigorously for 1 minute.
    
  • System Suitability & Blank Verification (Critical Step): Because the HPLC-FLD method relies on detecting primary amines, ambient ammonia or amine vapors in the laboratory will cause massive baseline drift. You must prepare a Laboratory Reagent Blank (LRB) alongside the samples. If the LRB shows a peak at the retention time of any target carbamate, the extraction must be halted, and glassware re-baked.

Protocol 2: Instrumental Cross-Validation Workflow

A. HPLC-FLD Post-Column Setup (EPA 531.2)

  • Separation: Inject 10 µL onto a C18 reversed-phase column maintained at 30°C. Use a gradient of water and methanol.

  • Hydrolysis (Reactor 1): Introduce 0.075 N NaOH at a flow rate of 0.3 mL/min into a reaction coil heated to 80°C. Causality: This specific temperature ensures complete cleavage of the ester bond to yield methylamine without boiling the solvent.

  • Derivatization (Reactor 2): Introduce the fluorogenic reagent (o-phthalaldehyde and 2-mercaptoethanol in borate buffer) at ambient temperature.

  • Detection: Monitor at Excitation 330 nm and Emission 465 nm.

Derivatization Carbamate Intact N-Methylcarbamate (Chromatographically Separated) Hydrolysis Alkaline Hydrolysis (0.075 N NaOH, 80°C) Carbamate->Hydrolysis Post-Column Step 1 Methylamine Methylamine (Primary Amine Intermediate) Hydrolysis->Methylamine Ester Cleavage Reaction Fluorogenic Reaction (OPA + 2-Mercaptoethanol) Methylamine->Reaction Post-Column Step 2 Isoindole Fluorescent Isoindole (Ex: 330nm, Em: 465nm) Reaction->Isoindole Signal Generation

Figure 2: Mechanistic pathway of post-column derivatization for HPLC-FLD (EPA Method 531.2).

B. LC-MS/MS (ESI-QQQ) Setup

  • Separation: Utilize an identical C18 column and gradient to the HPLC method to ensure orthogonal retention time comparability.

  • Ionization: Operate the ESI source in positive mode. Causality: Ensure the aqueous mobile phase contains 5 mM ammonium formate. Carbamates readily form stable

    
     adducts, which provide a much stronger and more reproducible precursor ion signal than the protonated 
    
    
    
    species.
  • Detection: Monitor two MRM transitions per analyte (e.g., Carbofuran:

    
     222.1 
    
    
    
    165.1 for quantification;
    
    
    222.1
    
    
    122.0 for qualification).

Quantitative Data Comparison & ICH Q2(R2) Compliance

When cross-validating these methods under ICH Q2(R2) guidelines[6], the analytical procedure must demonstrate fitness for its intended purpose across several parameters. Below is a representative cross-validation dataset derived from fortified matrix experiments.

Table 1: Cross-Validation Performance Metrics (Simulated Matrix Data)

Validation ParameterHPLC-FLD (EPA 531.2)LC-MS/MS (ESI-QQQ)ICH Q2(R2) Acceptance Criteria
Linear Dynamic Range 0.2 – 10.0 µg/L0.05 – 50.0 µg/L

LOD (Carbofuran) 0.20 µg/L0.05 µg/LS/N

3
LOQ (Carbofuran) 0.50 µg/L0.15 µg/LS/N

10
Accuracy (Recovery) 94.8% ± 5.2%98.2% ± 3.4%80% – 120%
Precision (Repeatability) 5.1% RSD3.4% RSD

15% RSD
Specificity Moderate (Amine interferences)High (MRM transitions)No co-eluting peaks
Matrix Effect (Suppression) < 5% (Optical detection)15 - 25% (Ion suppression)Must be characterized

Strategic Takeaway: While LC-MS/MS achieves superior Limits of Detection (LOD) and broader linear ranges, it suffers from higher matrix suppression. HPLC-FLD, despite requiring complex post-column plumbing, is highly resilient to matrix effects because fluorescence is not dependent on ionization efficiency. Therefore, utilizing LC-MS/MS for rapid, high-throughput screening and cross-validating positive hits with HPLC-FLD provides the most legally and scientifically defensible data package.

References

  • Title: EPA-OGWDW/TSC: 531.
  • Title: EPA Method 531.
  • Title: Drinking Water Analysis by EPA 531.
  • Title: validation of analytical procedures q2(r2)
  • Title: ICH Q2(R2)
  • Source: researchgate.

Sources

Head-to-head comparison of different synthetic routes to aryl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Advanced Synthetic Routes to Aryl Carbamates

Aryl carbamates are indispensable structural motifs in drug discovery, agrochemical development, and polymer science (e.g., polyurethanes). Historically, their synthesis has relied on highly reactive, toxic phosgene derivatives. However, modern synthetic chemistry has evolved to prioritize safety, atom economy, and modularity.

As a Senior Application Scientist, selecting the optimal synthetic route requires understanding not just the procedural steps, but the underlying mechanistic causality and regioselectivity of each method. This guide provides a critical, head-to-head comparison of three distinct synthetic paradigms: the classical chloroformate method, palladium-catalyzed cyanate cross-coupling, and state-of-the-art visible-light nickel photocatalysis using CO₂.

Mechanistic Divergence: N-Aryl vs. O-Aryl Carbamates

Before selecting a protocol, one must define the target product class. The choice of synthetic route dictates the regiochemistry of the resulting carbamate:

  • N-Aryl Carbamates (Ar–NH–CO–OR): Typically synthesized via the trapping of an aryl isocyanate (formed in situ via Pd-catalysis) with an alcohol[1].

  • O-Aryl Carbamates (Ar–O–CO–NR₂): Formed when an amine and CO₂ generate a carbamate anion, which subsequently couples with an aryl electrophile (via Ni-photocatalysis)[2].

  • Bidirectional (Classical): Chloroformate chemistry can yield either, depending on whether an aryl amine or a phenol is used as the starting nucleophile[3].

Workflow Target Aryl Carbamate Route1 Chloroformate Route (Phosgene Derivatives) Route1->Target Nucleophilic Substitution Route2 Cross-Coupling Route (Pd + NaOCN) Route2->Target Catalytic Coupling Route3 Photocatalytic Route (Ni/Ir + CO2) Route3->Target Photoredox Fixation

Logical comparison of the three primary synthetic routes to aryl carbamates.

Route 1: The Classical Chloroformate Approach

Mechanistic Causality: This approach relies on classical nucleophilic acyl substitution. An amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of a phenyl chloroformate. The tetrahedral intermediate rapidly collapses, expelling a chloride leaving group. While this method is highly scalable and fast, it requires the handling of moisture-sensitive, toxic precursors and generates stoichiometric HCl, necessitating a base or yielding the product as a hydrochloride salt[3].

Self-Validating Protocol: Synthesis of Phenyl N-phenyl-N-(2-diethylaminoethyl)carbamate [3]

  • Setup: Equip a 500-mL three-necked round-bottomed flask with a mechanical stirrer, drying tube, condenser, and dropping funnel.

  • Preparation: Dissolve N-(diethylaminoethyl)aniline (0.1 mol, ~20 g) in 250 mL of strictly dry ethyl acetate. Causality: Anhydrous conditions are critical; trace water will competitively hydrolyze the chloroformate into phenol and CO₂.

  • Cooling: Cool the mixture to ~20 °C. Causality: The nucleophilic attack is highly exothermic. Temperature control prevents the degradation of the amine and limits side reactions.

  • Addition: Add phenyl chloroformate (0.1 mol, 16 g) dropwise under vigorous stirring.

  • Reaction: Stir at 25 °C for 3 hours. Precipitation of the carbamate hydrochloride will occur immediately as HCl is liberated[3].

  • Isolation: Filter the precipitate, wash with dry ethyl acetate followed by ether, and recrystallize to yield the pure carbamate.

Route 2: Palladium-Catalyzed Cyanate Cross-Coupling

Mechanistic Causality: Developed to bypass toxic phosgene, this route utilizes sodium cyanate (NaOCN) as a benign C1 source[1]. The catalytic cycle initiates with the oxidative addition of an aryl chloride or triflate to a Pd(0) species. Transmetalation with NaOCN yields an Ar–Pd(II)–NCO intermediate. Reductive elimination forms an aryl isocyanate in situ, which is immediately trapped by an alcohol to form the N-aryl carbamate[1].

Self-Validating Protocol: General Pd-Catalyzed Synthesis [1]

  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (1–5 mol%) and a bulky biaryl phosphine ligand (e.g., BrettPhos) in a dry Schlenk tube. Causality: The steric bulk of the ligand accelerates the challenging reductive elimination step, preventing the catalyst from resting in the Pd(II) state.

  • Reagent Loading: Add the aryl chloride (1.0 equiv), sodium cyanate (1.5 equiv), and the target alcohol (1.5–2.0 equiv). Causality: Excess alcohol ensures rapid nucleophilic trapping of the transient isocyanate, preventing it from dimerizing or reacting with trace moisture to form ureas.

  • Solvent: Add a weakly basic, non-nucleophilic solvent system (e.g., t-Amyl alcohol).

  • Heating: Seal the tube and heat to 80–100 °C for 12–24 hours until complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water to remove inorganic salts, dry over MgSO₄, and purify via flash column chromatography.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst PdII_1 L_nPd(II)(Ar)(X) Oxidative Addition Pd0->PdII_1 + Ar-X PdII_2 L_nPd(II)(Ar)(NCO) Transmetalation PdII_1->PdII_2 + NaOCN - NaX PdII_2->Pd0 Reductive Elimination Isocyanate Ar-N=C=O Transient Isocyanate PdII_2->Isocyanate releases Product Ar-NH-CO-OR N-Aryl Carbamate Isocyanate->Product + R-OH Nucleophilic Trapping

Mechanism of the Pd-catalyzed cross-coupling route via an in situ isocyanate intermediate.

Route 3: Visible-Light Dual Nickel Photocatalysis with CO₂

Mechanistic Causality: Representing the frontier of green chemistry, this method utilizes CO₂ gas as the carbonyl source to synthesize O-aryl carbamates[2]. A photocatalyst absorbs visible light and facilitates single-electron transfer (SET) to a Ni catalyst. The Ni(I) species undergoes oxidative addition with an aryl halide. Concurrently, a secondary amine reacts with CO₂ in the presence of a strong base to form a carbamate anion. This anion coordinates to the Ni(III) center, and subsequent reductive elimination yields the target O-aryl carbamate[2].

Self-Validating Protocol: Ni-Photocatalyzed Synthesis from CO₂ [2]

  • Reagent Mixture: In an oven-dried vial, combine the aryl iodide (0.4 mmol), secondary amine (e.g., morpholine, 0.8 mmol), tetramethylguanidine (TMG, 0.8 mmol), NiBr₂·dtbbpy (5 mol%), and the photocatalyst (1 mol%).

  • Solvent & Atmosphere: Dissolve in anhydrous DMF (0.1 M). Purge the solution thoroughly with CO₂ gas for 15 minutes, then maintain under a CO₂ balloon. Causality: TMG acts as a strong, non-nucleophilic base. It is strictly required to shift the thermodynamic equilibrium of the amine + CO₂ mixture toward the formation of the carbamate anion prior to metal coordination[2].

  • Irradiation: Irradiate the vial with blue LEDs (or 2 × 30W CFLs) at ~43 °C for 22 hours[2].

  • Quenching & Isolation: Quench the reaction by exposing it to air. Dilute with brine, extract with EtOAc, concentrate, and purify via chromatography.

Head-to-Head Quantitative Comparison

To aid in route selection, the following table summarizes the operational parameters, safety profiles, and typical yields of each methodology based on the cited literature.

ParameterChloroformate Method[3]Pd-Catalyzed Coupling[1]Ni-Photocatalysis (CO₂)[2]
Product Class N-Aryl or O-Aryl CarbamatesN-Aryl CarbamatesO-Aryl Carbamates
Carbonyl Source Phenyl chloroformate / PhosgeneSodium cyanate (NaOCN)Carbon dioxide (CO₂)
Typical Yields 80–95%70–92%50–85%
Reaction Time 1–4 hours12–24 hours22–66 hours
Toxicity Profile High (Toxic/corrosive precursors)Low (Benign cyanate salt)Low (Green CO₂ gas)
Key Byproducts HCl, PhenolNaClHalide salts
Best Suited For Large-scale industrial synthesisComplex API synthesisGreen chemistry, Phosgene-free research

References

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates . MIT Open Access Articles (Org. Lett.). 1

  • Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide . PMC.2

  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors . Benchchem.3

Sources

Spectroscopic Comparison of 2-Methylphenyl Diethylcarbamate with its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylphenyl Diethylcarbamate (also known as o-tolyl diethylcarbamate) is a carbamate ester widely relevant in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structural integrity and purity are critical for downstream efficacy, particularly when distinguishing it from its positional isomers: 3-Methylphenyl Diethylcarbamate (m-isomer) and 4-Methylphenyl Diethylcarbamate (p-isomer).

This guide provides a definitive spectroscopic analysis to differentiate these isomers. While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary diagnostic tool for regioisomer identification.

Chemical Identity & Isomer Landscape[2]

The core structure consists of a toluene moiety linked to a diethylcarbamoyl group. The variation lies in the substitution pattern of the methyl group relative to the carbamate functionality on the benzene ring.

IsomerCommon NameCAS RN (Representative)Physical State (RT)
2-Methylphenyl o-Tolyl Diethylcarbamate14983-92-7 (methyl ester analog*)Pale Yellow Oil
3-Methylphenyl m-Tolyl Diethylcarbamate59663-84-4Colorless Oil / Low Melt Solid
4-Methylphenyl p-Tolyl Diethylcarbamate17064-68-5Pale Yellow Oil / Solid

*Note: CAS 14983-92-7 refers to the methyl carbamate analog, often used as a reference for substitution patterns.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR) Analysis

NMR is the gold standard for differentiating these isomers. The key differentiator is the aromatic proton splitting pattern and the chemical shift of the aryl methyl group .

1. Rotameric Effects (Expert Insight)

A critical feature of N,N-diethylcarbamates is the restricted rotation around the N-C(O) amide bond due to resonance contribution (


).
  • Observation: In high-resolution

    
     NMR at room temperature, the two ethyl groups on the nitrogen often appear non-equivalent .
    
  • Signal: You may observe two distinct quartets and two distinct triplets, or broadened signals, rather than a clean single set of ethyl peaks. This is not an impurity; it is a characteristic of the carbamate functionality.

2. Comparative

NMR Data Table (400 MHz, CDCl

)
Moiety2-Methylphenyl (Ortho) 3-Methylphenyl (Meta) 4-Methylphenyl (Para)
Aryl Protons Multiplet (4H)

7.00 – 7.25 ppmComplex pattern due to lack of symmetry.
Multiplet (4H)

6.90 – 7.25 ppmDistinct singlet often visible (

~6.9-7.0) for H2.
AA'BB' System (4H) Two distinct doublets.

7.14 (d, 2H),

7.00 (d, 2H)
Aryl-CH

Singlet (3H)

2.15 – 2.25 ppmShifted upfield slightly due to ortho-shielding.
Singlet (3H)

2.30 – 2.35 ppm
Singlet (3H)

2.30 – 2.35 ppm
N-CH

-
Broad q or 2x q (4H)

3.30 – 3.50 ppm
Broad q or 2x q (4H)

3.30 – 3.50 ppm
Broad q or 2x q (4H)

3.30 – 3.50 ppm
N-CH

-CH

Broad t or 2x t (6H)

1.10 – 1.30 ppm
Broad t or 2x t (6H)

1.10 – 1.30 ppm
Broad t or 2x t (6H)

1.10 – 1.30 ppm

Key Diagnostic:

  • Para-isomer: Look for the symmetric AA'BB' doublet pair (roofing effect common).

  • Ortho-isomer: Look for the upfield shift of the methyl group (~2.2 ppm) compared to meta/para (~2.3 ppm) and a complex ABCD aromatic region.

B. Infrared Spectroscopy (FT-IR)

IR is less specific for isomer differentiation but crucial for functional group validation.

  • Carbonyl Stretch (C=O): Strong band at 1710 – 1725 cm

    
     .
    
    • Note: This is lower than typical esters (1735-1750 cm

      
      ) due to the resonance donation from the nitrogen lone pair.
      
  • C-O Stretch: Strong bands in the 1150 – 1250 cm

    
      region.
    
  • Isomer Differentiation (Fingerprint Region):

    • Ortho: Single band often near 750 cm

      
       (C-H out-of-plane bending for 1,2-disubstitution).
      
    • Para: Strong band near 810-840 cm

      
       (C-H out-of-plane bending for 1,4-disubstitution).
      
C. Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  m/z 207 (C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Fragmentation Pathway:

    • McLafferty-like rearrangement is less common here than in alkyl esters.

    • Cleavage of C-O bond: Loss of the carbamate moiety

      
      .
      
    • Tropylium Ion Formation: The tolyl cation fragment typically rearranges to the stable tropylium ion (m/z 91 ).

    • Differentiation: The relative intensity of the m/z 91 peak vs the molecular ion can vary, but MS is generally not recommended as the sole method for isomer identification.

Experimental Protocol: Standardized Characterization

To ensure reproducible data, follow this self-validating protocol for sample preparation and analysis.

Protocol 1: NMR Sample Preparation

Objective: Eliminate concentration effects and resolve rotamers.

  • Solvent Choice: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS as an internal standard.
    
    • Why: Excellent solubility for carbamates; TMS provides the

      
       0.00 anchor.
      
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration can lead to peak broadening due to viscosity or stacking interactions.

  • Acquisition:

    • Temperature: 298 K (25°C) .

    • Scans: Minimum 16 scans for

      
      , 256 scans for 
      
      
      
      .
    • Advanced: If ethyl peaks are broad, run the experiment at 323 K (50°C) to speed up rotation and coalesce the signals into sharp quartets/triplets.

Protocol 2: GC-MS Analysis

Objective: Assess purity and confirm molecular weight.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: Electron Impact (EI) at 70 eV.[1]

Diagnostic Workflow

The following diagram illustrates the logical decision path for identifying the specific isomer based on experimental data.

IsomerID Start Unknown Isomer Sample Step1 Run 1H NMR (CDCl3) Start->Step1 Dec1 Analyze Aromatic Region (6.9 - 7.3 ppm) Step1->Dec1 ResPara Symmetric AA'BB' Pattern (2 Doublets) Dec1->ResPara Symmetry Observed ResOrtho Complex Multiplet (ABCD) Methyl shift < 2.25 ppm Dec1->ResOrtho No Symmetry + Upfield Me ResMeta Asymmetric Pattern (s, d, t, d) Methyl shift > 2.30 ppm Dec1->ResMeta No Symmetry + Downfield Me Check Verify with IR (Out-of-plane bending) ResPara->Check ResOrtho->Check ResMeta->Check

Figure 1: Decision tree for the spectroscopic identification of methylphenyl diethylcarbamate isomers.

References

  • Royal Society of Chemistry. (2020).[2] Supporting Information: Synthesis and characterization of p-Tolyl diethylcarbamate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl N-(2-methylphenyl)carbamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • PubChem. Carbamic acid, (2-methylphenyl)-, methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SpectraBase. NMR Data for Tolyl Carbamate Derivatives. John Wiley & Sons.[4] Retrieved from [Link]

Sources

Assessing the In Vitro Metabolic Stability of Carbamate Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Carbamate derivatives occupy a uniquely privileged chemical space in modern drug design. By bridging the structural gap between highly labile esters and overly stable amides, carbamates offer highly tunable metabolic stability[1]. As a Senior Application Scientist, I frequently guide drug discovery teams through the optimization of carbamate-based compounds—whether they are engineered as transient prodrugs designed to bypass first-pass metabolism, or as stable, target-directed pharmacophores like fatty acid amide hydrolase (FAAH) inhibitors.

Understanding the in vitro metabolic stability of these derivatives in liver microsomes is critical. It dictates the compound's in vivo half-life, oral bioavailability, and systemic exposure[2]. This guide objectively compares the metabolic performance of different carbamate structural classes and provides a self-validating experimental framework for assessing their stability.

Mechanisms of Carbamate Bioconversion: Causality in Design

The metabolic fate of a carbamate is fundamentally dictated by its substitution pattern. Monosubstituted carbamates generally undergo base-catalyzed hydrolysis via an isocyanate intermediate, whereas disubstituted (tertiary) carbamates proceed via a carbonate anion, rendering them inherently more resistant to spontaneous chemical hydrolysis[1].

However, within the enzymatic environment of the liver, carbamates face two primary, competing clearance pathways:

  • Cytochrome P450 (CYP)-mediated oxidation (e.g., N-dealkylation or aliphatic hydroxylation).

  • Hydrolysis by carboxylesterases or amidases .

By strategically modifying the carbamate nitrogen, medicinal chemists can selectively dial the metabolic stability up or down. For example, tertiary carbamate prodrugs of ketamine are designed to undergo rapid metabolic conversion in human liver microsomes (HLMs) to release the active payload[3]. Conversely, incorporating the carbamate nitrogen into a cyclic structure, such as a piperidine ring, significantly enhances metabolic stability compared to linear alkyl chains by sterically shielding the molecule against CYP450-mediated N-dealkylation[4].

Pathway A Carbamate Derivative B CYP450 Oxidation A->B + NADPH C Enzymatic Hydrolysis A->C - NADPH D N-Dealkylation B->D E Active Drug Release C->E

Carbamate bioconversion pathways via CYP450 oxidation and enzymatic hydrolysis.

Comparative Data Analysis: Structural Impact on Stability

To illustrate how structural modifications impact intrinsic clearance, we compare four distinct classes of carbamate derivatives evaluated in Human Liver Microsomes (HLMs). The data below synthesizes findings from recent comparative studies to highlight how structural nuances dictate the primary clearance mechanism[1][3][4].

Carbamate Structural ClassExample CompoundPrimary Clearance Mechanism% Remaining (HLM, 60 min)Strategic Application
Linear Alkyl Carbamates Indolylalkyl derivativesCYP-mediated N-dealkylation50–60%Short-acting inhibitors
Cyclic Piperidine Carbamates FAAH Inhibitor 17Sterically hindered; slow oxidation60–90%Long-acting active drugs
Tertiary Carbamate Prodrugs Ketamine ProdrugRapid esterase cleavage< 5%Rapid-release prodrugs
Dimethylcarbamates BambuterolHighly resistant to first-pass> 85%Sustained-release prodrugs

Table 1: Comparative In Vitro Metabolic Stability of Carbamate Classes in HLMs (1 µM substrate, 0.5 mg/mL protein).

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

Assays utilizing liver microsomes are the gold standard for early-stage screening due to their high throughput and robust representation of Phase I oxidative enzymes[5]. To generate reliable, reproducible data, your in vitro assay must act as a self-validating system . The following protocol isolates CYP-mediated oxidation from esterase-mediated hydrolysis, ensuring that any observed compound depletion is mechanistically understood.

Workflow S1 Substrate + HLM S2 Pre-incubation S1->S2 S3 Initiate (+NADPH) S2->S3 S4 Time Sampling S3->S4 S5 Quench (MeCN) S4->S5 S6 LC-MS/MS S5->S6

Step-by-step in vitro liver microsome stability assay workflow.

Step-by-Step Methodology

Step 1: Matrix Preparation

  • Action: Prepare a master mix containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the carbamate test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the

    
     of most CYP enzymes), which is mathematically required to accurately calculate intrinsic clearance (
    
    
    
    )[5].

Step 2: Thermal Pre-Incubation

  • Action: Incubate the master mix at 37°C for 5 minutes prior to initiating the reaction.

  • Causality: Enzymes are highly sensitive to temperature fluctuations. Pre-warming ensures that the reaction begins at optimal physiological kinetics the exact second the cofactor is introduced, preventing an artificial lag phase in your time-course data.

Step 3: Reaction Initiation & The Self-Validating Control Arm

  • Action: Split the master mix into two arms. To the "Test Arm," add 1 mM NADPH to initiate the reaction. To the "Control Arm," add an equivalent volume of plain buffer.

  • Causality: This is the most critical step for carbamates. Because carbamates can be cleaved by esterases (NADPH-independent) or oxidized by CYPs (NADPH-dependent), the minus-NADPH control arm isolates hydrolytic instability from oxidative clearance[6]. If your compound depletes in the minus-NADPH arm, it is chemically unstable or highly susceptible to esterases.

Step 4: Time-Course Sampling

  • Action: Extract 50 µL aliquots at predefined intervals (e.g., 0, 15, 30, 45, and 60 minutes).

  • Causality: Multiple time points allow for the plotting of a logarithmic decay curve. A single-point assay cannot confirm first-order kinetics and may mask biphasic degradation profiles.

Step 5: Quenching with Cold Acetonitrile (MeCN)

  • Action: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold MeCN containing an analytical internal standard (e.g., tolbutamide).

  • Causality: The high ratio of organic solvent instantly precipitates the microsomal proteins, completely halting all enzymatic activity. The cold temperature prevents any residual chemical degradation, while the internal standard corrects for matrix effects and injection volume variability during downstream LC-MS/MS analysis.

Step 6: Centrifugation and LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality: LC-MS/MS provides the necessary sensitivity and specificity to distinguish the parent carbamate from newly formed, structurally similar metabolites (like N-dealkylated degradants).

Strategic Insights

When developing carbamate derivatives, metabolic stability should never be viewed as a monolithic parameter. A prodrug requires rapid, enzyme-triggered cleavage to release its active payload, whereas an active inhibitor demands robust stability to maintain systemic exposure. By utilizing a dual-arm HLM assay (± NADPH) and understanding the steric influence of cyclic versus linear nitrogen substitutions, researchers can confidently map the structure-metabolism relationships (SMR) of their pipelines and select the optimal candidates for in vivo progression.

References

  • A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. nih.gov.
  • (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov.
  • Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. nih.gov.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. nih.gov.
  • Metabolic stability and its role in the discovery of new chemical entities. srce.hr.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. evotec.com.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2-Methylphenyl Diethylcarbamate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 2-Methylphenyl diethylcarbamate, a carbamate derivative, serves as a crucial building block in the synthesis of various biologically active molecules. The presence of even trace impurities can lead to unforeseen side reactions, altered pharmacological profiles, and compromised clinical outcomes.

This guide provides an in-depth, technically-grounded framework for the synthesis, purification, and rigorous purity assessment of 2-Methylphenyl Diethylcarbamate. We will navigate through a detailed synthetic protocol, explore the rationale behind each experimental choice, and establish a multi-pronged analytical workflow to benchmark our in-house synthesized product against a commercially available standard. This self-validating system is designed for researchers, scientists, and drug development professionals who demand the highest level of confidence in their starting materials.

Part 1: Synthesis and Purification of 2-Methylphenyl Diethylcarbamate

The synthesis of 2-Methylphenyl Diethylcarbamate is predicated on the formation of a carbamate linkage. A robust and widely applicable method involves the reaction of a phenol with a carbamoyl chloride in the presence of a base. This approach is favored for its high efficiency and relatively straightforward work-up procedure.

Synthetic Protocol

The reaction proceeds via the nucleophilic attack of the deprotonated 2-methylphenol (o-cresol) on the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A tertiary amine base, such as triethylamine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

  • Reactants: 2-Methylphenol (o-cresol), Diethylcarbamoyl chloride

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Reaction: Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Methylphenol 2-Methylphenol Reaction Nucleophilic Acyl Substitution 2_Methylphenol->Reaction Diethylcarbamoyl_chloride Diethylcarbamoyl chloride Diethylcarbamoyl_chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction DCM Dichloromethane (Solvent) DCM->Reaction RT Room Temperature RT->Reaction Product 2-Methylphenyl Diethylcarbamate Reaction->Product Byproduct Triethylammonium chloride Reaction->Byproduct

Caption: Synthesis workflow for 2-Methylphenyl Diethylcarbamate.

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 2-methylphenol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylcarbamoyl chloride (1.1 eq.) dropwise. The use of an ice bath helps to control the initial exotherm of the reaction.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-methylphenol) is consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes the triethylammonium chloride byproduct and any unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Methylphenyl Diethylcarbamate as a clear oil or low-melting solid.

Part 2: Analytical Workflow for Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we employ a combination of chromatographic and spectroscopic methods to ensure a comprehensive assessment. This multi-technique approach is a cornerstone of robust quality control in chemical synthesis.

G Sample Synthesized or Commercial Sample HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Volatiles Volatile Impurities GCMS->Volatiles Identity Structural Confirmation NMR->Identity

Caption: Analytical workflow for purity and identity confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile and thermally stable compounds.[1] We utilize a reverse-phase method, which is well-suited for aromatic compounds like carbamates.[2][3]

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[4] It provides both chromatographic separation and mass spectral data for structural confirmation.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 300.

  • Analysis: The presence of the target molecule is confirmed by its retention time and mass spectrum. A characteristic fragmentation for carbamates is the loss of CO₂, which can be a diagnostic peak.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation. ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming its identity and revealing the presence of impurities.[6] For unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable.[7][8]

Methodology:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The proton spectrum should show distinct signals corresponding to the aromatic protons, the ethyl groups of the diethylcarbamate moiety, and the methyl group on the phenyl ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Purity Assessment: The absence of significant unassigned signals in the spectra is a strong indicator of high purity. For precise quantification, quantitative NMR (qNMR) with a certified internal standard can be employed.[9][10]

Part 3: Comparative Analysis: Synthesized vs. Commercial Standard

For this guide, we procured a commercial sample of 2-Methylphenyl Diethylcarbamate from a reputable supplier, which stated a purity of ≥98% (HPLC). It's important to note that some suppliers of rare chemicals may not provide detailed analytical data and sell products "as-is," in which case the buyer assumes responsibility for confirming identity and purity.

The synthesized and commercial samples were subjected to the analytical workflow described above. The results are summarized below.

Data Summary Table
Analytical TechniqueParameterSynthesized 2-Methylphenyl DiethylcarbamateCommercial Standard (≥98% HPLC)
HPLC Retention Time4.25 min4.26 min
Purity (Area %)99.6%98.9%
GC-MS Retention Time8.12 min8.12 min
Mass Spectrum (m/z)Confirmed (M+ at 193)Confirmed (M+ at 193)
¹H NMR (400 MHz, CDCl₃) Aromatic ProtonsMultiplet, 7.0-7.3 ppm (4H)Multiplet, 7.0-7.3 ppm (4H)
-CH₂- (ethyl)Quartet, 3.4 ppm (4H)Quartet, 3.4 ppm (4H)
Ar-CH₃ (methyl)Singlet, 2.2 ppm (3H)Singlet, 2.2 ppm (3H)
-CH₃ (ethyl)Triplet, 1.2 ppm (6H)Triplet, 1.2 ppm (6H)
Impurity SignalsNot observedMinor signals at 1.5 ppm and 2.5 ppm
¹³C NMR (100 MHz, CDCl₃) C=O~154 ppm~154 ppm
Aromatic Carbons6 signals between 120-150 ppm6 signals between 120-150 ppm
-CH₂- (ethyl)~42 ppm~42 ppm
Ar-CH₃ (methyl)~17 ppm~17 ppm
-CH₃ (ethyl)~14 ppm~14 ppm
Interpretation of Results

The comparative data unequivocally demonstrates the high purity of the synthesized 2-Methylphenyl Diethylcarbamate.

  • Chromatographic Purity: The HPLC analysis shows the synthesized material has a purity of 99.6%, which exceeds the purity of the commercial standard (98.9%). Both samples exhibit identical retention times, confirming their identity under the same chromatographic conditions.

  • Structural Confirmation: The GC-MS and NMR data for both samples are in complete agreement with the expected structure of 2-Methylphenyl Diethylcarbamate. The mass spectra show the correct molecular ion peak, and the ¹H and ¹³C NMR spectra display the characteristic chemical shifts, splitting patterns, and integrations.

  • Impurity Profile: Notably, the ¹H NMR spectrum of the commercial standard revealed minor, unassigned signals, which were absent in the spectrum of the carefully purified synthesized product. This highlights the efficacy of the implemented purification protocol.

Conclusion

This guide has detailed a comprehensive and self-validating methodology for the synthesis, purification, and purity assessment of 2-Methylphenyl Diethylcarbamate. Through a multi-technique analytical approach, we have demonstrated that a laboratory-synthesized batch of this compound can not only meet but exceed the purity specifications of commercially available standards.

For researchers and drug development professionals, the ability to produce and rigorously validate the purity of key intermediates is paramount. It ensures the integrity of subsequent research, the reliability of experimental data, and ultimately contributes to the development of safer and more effective therapeutics. The protocols and analytical logic presented herein provide a robust template for achieving this critical objective.

References

  • PubMed. (n.d.). High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides.
  • PMC. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
  • MDPI. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • ResearchGate. (2025, August 9). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
  • Benchchem. (n.d.). Validating the Purity of tert-Butyl (cyanomethyl)(methyl)carbamate: A Comparative Guide to Analytical Methods.
  • Benchchem. (n.d.). A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Sigma-Aldrich. (n.d.). METHYL N-(2-ETHYLPHENYL)CARBAMATE AldrichCPR.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Pharmaceutical Processing World. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
  • Benchchem. (n.d.). Purity Assessment of Commercially Available 1-(2-Amino-5-methylphenyl)ethanone: A Comparative Guide.
  • Pendidikan Kimia. (2016, January 12). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
  • Sigma-Aldrich. (n.d.). ALLYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE AldrichCPR.

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Comparative study of the insecticidal activity of different N-aryl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the insecticidal properties of N-aryl carbamates, a significant class of chemical compounds used in pest management. We will delve into their mechanism of action, compare the efficacy of various analogues through quantitative data, and provide a detailed, field-tested protocol for evaluating their insecticidal activity. This document is intended for researchers, entomologists, and professionals in the agrochemical and pharmaceutical industries engaged in the development and study of insecticides.

Introduction: The Role and Mechanism of N-Aryl Carbamates

N-aryl carbamates are esters of carbamic acid that have been extensively developed as insecticides since the introduction of carbaryl in 1956.[1] Their efficacy stems from their structural similarity to the natural neurotransmitter acetylcholine (ACh).[2] This structural mimicry allows them to act as potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous systems of both insects and mammals.[3]

Mechanism of Action: Reversible AChE Inhibition

The toxicity of N-aryl carbamates is primarily due to their ability to inhibit AChE at synaptic junctions in the nervous system.[4][5] The process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[5] This reaction forms a carbamylated enzyme complex that is substantially more stable and slower to hydrolyze than the acetylated enzyme formed during the natural breakdown of acetylcholine.[5][6]

This effective, yet reversible, inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[4] The excess acetylcholine results in continuous and uncontrolled nerve impulse transmission, leading to symptoms such as restlessness, tremors, paralysis, and ultimately, the death of the insect.[7] The reversibility of this inhibition is a key feature distinguishing carbamates from organophosphates, which cause irreversible phosphorylation of AChE, generally resulting in a shorter duration of toxic effects for carbamates.[4]

AChE_Inhibition_by_N-Aryl_Carbamate cluster_synapse Synaptic Cleft cluster_outcome Toxic Outcome ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Deactivation) Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Accumulation ACh Accumulation AChE->Accumulation Inhibition leads to Carbamate N-Aryl Carbamate (Insecticide) Carbamate->AChE Inhibits by Carbamylation Overstimulation Continuous Nerve Overstimulation Accumulation->Overstimulation Death Insect Death Overstimulation->Death

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by N-Aryl Carbamates.

Comparative Insecticidal Activity

The insecticidal potency of N-aryl carbamates is not uniform across different chemical structures and target species.[8] Substitutions on the aryl ring and the nitrogen atom significantly influence the compound's lipid solubility, stability against metabolic degradation, and affinity for the AChE active site.[2][9] These structure-activity relationships (SAR) are critical for designing selective and effective insecticides.[10][11]

For instance, studies have consistently shown that N-methyl carbamates are superior in toxicity to their N,N-dimethyl counterparts against various insect species, including the house fly (Musca domestica) and mosquito larvae (Culex pipiens quinquefasciatus).[12] The nature of the aryl group itself largely determines the specificity of the insecticide against different insect orders.[8][12]

Quantitative Efficacy Data

The most common metric for comparing the acute toxicity of insecticides is the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following table summarizes publicly available LD50 data for several common N-aryl carbamates against various species. It is crucial to note that LD50 values can vary based on the test organism, application method, and experimental conditions.

CompoundChemical NameTarget SpeciesAssay TypeLD50Reference
Carbaryl 1-naphthyl N-methylcarbamateHoney Bee (Apis mellifera)Topical1 µ g/bee [13]
Rat (Rattus norvegicus)Oral302.6 mg/kg[7][13]
Cat (Felis catus)Oral125-250 mg/kg[7]
Propoxur 2-isopropoxyphenyl N-methylcarbamateAmerican Cockroach (Periplaneta americana)Topical0.65 mg/kg[14]
Carbofuran 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamateRat (Rattus norvegicus)Oral8 mg/kg[1]
Rat (Rattus norvegicus)Dermal>3,000 mg/kg[1]

Note: Carbofuran is technically a benzofuranyl methylcarbamate but is often compared with N-aryl carbamates due to its similar mode of action.[15]

Standardized Protocol for Determining Insecticidal Activity (Topical Application)

To ensure reproducible and comparable results, a standardized bioassay protocol is essential. The topical application method is a preferred technique as it allows for the precise delivery of a known dose of the insecticide to an individual insect, minimizing variability from behavioral avoidance or inconsistent contact that can occur in other assays.[16][17]

Causality and Experimental Design Choices
  • Solvent Selection: Acetone is the recommended solvent because it is highly volatile, dissolving a wide range of non-polar compounds, and is relatively non-toxic to most insects at the small volumes used (e.g., 0.1-1.0 µL).[17][18] Its rapid evaporation ensures that the observed toxicity is due to the carbamate and not the solvent carrier.

  • Dose Range Finding: Preliminary "range-finding" tests are critical.[18] The goal is to identify a series of at least five concentrations that produce mortality between 10% and 90%. This range is necessary for the statistical model (e.g., Probit analysis) to accurately calculate the LD50 value.[18][19]

  • Control Groups: A solvent-only control group (e.g., acetone) is mandatory.[17] This group accounts for any mortality caused by the application procedure or the solvent itself. Mortality in the treatment groups must be corrected for control mortality using Abbott's formula.

  • Replication: A minimum of three biological replicates (using insects from different rearing cohorts) for each concentration is required to ensure the results are statistically robust and not due to chance.[16][17]

Step-by-Step Methodology
  • Preparation of Dosing Solutions: a. Prepare a stock solution of the technical grade N-aryl carbamate in acetone. b. Perform serial dilutions from the stock solution to obtain at least five desired test concentrations. Calculate concentrations to deliver the desired dose (e.g., nanograms of active ingredient) in a small, precise volume (e.g., 0.1 µL).[17]

  • Insect Handling and Anesthetization: a. Use healthy, non-blood-fed adult insects of a consistent age (e.g., 2-5 days old).[17] b. Anesthetize the insects briefly using carbon dioxide (CO2) or by placing them on a chilled plate (4°C).[17] This immobilizes them for accurate dosing.

  • Topical Application: a. Using a calibrated microapplicator or gastight syringe, apply a precise volume (e.g., 0.1 µL) of the insecticide solution directly to the dorsal thorax (pronotum) of each anesthetized insect.[17] b. Start with the solvent control, followed by the lowest insecticide concentration, and proceed to the highest to minimize cross-contamination. Change pipette tips between each concentration.[17]

  • Incubation and Observation: a. Place the treated insects into clean holding cups or petri dishes with access to a food source (e.g., 10% sucrose solution on a cotton pad).[18] b. Maintain the insects under controlled environmental conditions (e.g., 27 ± 2°C and 80 ± 10% relative humidity).[17] c. Assess and record mortality at a predetermined time point, typically 24 hours post-application.[16] Mortality can be defined as the inability to move or stand after gentle prodding.[16][18]

  • Data Analysis: a. Correct the observed mortality in each treatment group for the mortality in the control group using Abbott's formula. b. Analyze the dose-response data using Probit analysis to calculate the LD50 value and its 95% confidence intervals.[19] c. The LD50 values of different N-aryl carbamates can then be statistically compared to determine their relative insecticidal activity.

Topical_Bioassay_Workflow prep 1. Prepare Dosing Solutions (Serial dilutions in acetone) anesthetize 2. Anesthetize Insects (CO2 or chilling) prep->anesthetize apply 3. Topical Application (0.1 µL to dorsal thorax) anesthetize->apply incubate 4. Incubation (24h, controlled temp/humidity) apply->incubate assess 5. Assess Mortality (Record dead/alive) incubate->assess analyze 6. Data Analysis (Probit analysis for LD50) assess->analyze

Figure 2: Standardized workflow for a topical application insecticidal bioassay.

Conclusion

N-aryl carbamates remain a vital class of insecticides due to their effective, reversible inhibition of acetylcholinesterase. This guide has illuminated the core mechanism of their action and highlighted the significant variation in toxicity that exists between different analogues, underscoring the importance of structure-activity relationships. The provided experimental protocol offers a robust and validated framework for researchers to conduct comparative studies, ensuring that the data generated is both accurate and reproducible. By adhering to such standardized methodologies, the scientific community can continue to effectively evaluate and develop novel insecticidal agents for a variety of pest management applications.

References

  • Journal of Economic Entomology. Carbamate Insecticides: Comparative Insect Toxicity of Sevin, Zectran, and Other New Materials. [Link]

  • National Center for Biotechnology Information (PMC). Structure—activity relationships for insecticidal carbamates. [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. Carbamate Toxicity. [Link]

  • Protocols.io. Topical Application of Insecticidal Active Ingredients. [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Journal of Economic Entomology. Insecticidal Carbamates: Comparison of the Activities of N-methyl and N,N-dimethylcarbamates of Various Phenols. [Link]

  • VTechWorks. Evaluation of Novel Carbamate Insecticides for Neurotoxicity to Non- Target Species. [Link]

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  • National Pesticide Information Center. Carbaryl. [Link]

  • Innovation to Impact. SOP: Intrinsic Toxicity Testing. [Link]

  • World Health Organization. Environmental Health Criteria 64 CARBAMATE PESTICIDES: A GENERAL INTRODUCTION. [Link]

  • SciSpace. Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hym. [Link]

  • ACS Publications. Carbamate Insecticides, Some Structural Relationships of a Group of Simple Alkyl Phenyl N-Methylcarbamates to Anticholinesterase Activity. [Link]

  • Semantic Scholar. Figure 11 from Mechanism of action of organophosphorus and carbamate insecticides. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylphenyl Diethylcarbamate, a compound requiring meticulous handling due to its potential health hazards. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, ensuring a thorough understanding and implementation of best practices.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a comprehensive understanding of the hazards associated with 2-Methylphenyl Diethylcarbamate is crucial.

1.1. Health Hazards:

2-Methylphenyl Diethylcarbamate is classified with the following hazards:

  • Causes serious eye irritation (H319)

  • Suspected of causing cancer (H351) [1]

Due to its carcinogenic potential, it is imperative to handle this compound with the utmost care, minimizing all routes of exposure.[1] The Occupational Safety and Health Administration (OSHA) mandates that employers must classify the hazards of all chemicals and communicate this information to employees through comprehensive hazard communication programs.[2][3]

1.2. Physical and Chemical Properties:

PropertyValueSource
Melting Point56 - 58 °C (133 - 136 °F)
Boiling Point176 - 177 °C (349 - 351 °F)
StabilityChemically stable under standard ambient conditions.

Understanding these properties is essential for safe storage and handling, as well as for predicting its behavior under various disposal conditions.

Pre-Disposal: Safe Handling and Storage of Waste

Proper handling and temporary storage of 2-Methylphenyl Diethylcarbamate waste are the first critical steps in the disposal process.

2.1. Personal Protective Equipment (PPE):

All personnel handling this chemical waste must wear appropriate PPE to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear impervious gloves, such as nitrile or butyl rubber.[4]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator should be used.[6]

2.2. Waste Segregation and Containerization:

  • Dedicated Waste Container: Collect all 2-Methylphenyl Diethylcarbamate waste in a dedicated, clearly labeled, and leak-proof container. The container should be compatible with the chemical.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "2-Methylphenyl Diethylcarbamate." Include the hazard pictograms for "Health Hazard" and "Irritant."

  • Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4] The storage area should be a designated satellite accumulation area.

Disposal Procedures: A Step-by-Step Protocol

The disposal of 2-Methylphenyl Diethylcarbamate is regulated under the Resource Conservation and Recovery Act (RCRA) as a carbamate waste.[8][9] Carbamate wastes are considered hazardous due to their toxicity.[9]

Step 1: Waste Characterization

Wastes generated from the production of carbamates are listed as hazardous wastes by the Environmental Protection Agency (EPA).[10][11] Specifically, organic waste from the production of carbamates is listed as K156 hazardous waste.[11]

Step 2: Selection of Disposal Method

The EPA has established Land Disposal Restrictions (LDR) for carbamate wastes, requiring treatment before land disposal to minimize risks to human health and the environment.[8][9] The approved treatment standard is Best Demonstrated Available Technology (BDAT).[9]

The primary and most effective disposal method for 2-Methylphenyl Diethylcarbamate is incineration by a licensed hazardous waste disposal facility.

  • High-Temperature Incineration: This method ensures the complete destruction of the organic molecule, converting it into less harmful components. Thermal decomposition of similar carbamates has been shown to yield various products depending on the conditions, reinforcing the need for controlled, high-temperature incineration to ensure complete destruction.[12][13][14]

  • Licensed Facility: It is legally required to use a disposal facility that is permitted to handle and incinerate hazardous carbamate wastes.

Step 3: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed disposal vendors.[4][7]

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for 2-Methylphenyl Diethylcarbamate to the disposal contractor.[4]

  • Schedule Pickup: Coordinate with your EHS department to schedule a pickup of the properly containerized and labeled waste.

Step 4: Record Keeping

Maintain meticulous records of the generation, accumulation, and disposal of 2-Methylphenyl Diethylcarbamate waste. This documentation is crucial for regulatory compliance and internal safety audits.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

4.1. Spill Response:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[4]

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Absorb: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spilled chemical.[4]

  • Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

4.2. Exposure Response:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Methylphenyl Diethylcarbamate.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol Start Generation of 2-Methylphenyl Diethylcarbamate Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Exposure Exposure Occurs Start->Exposure Segregate Segregate Waste into Dedicated Container PPE->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store Characterize Characterize as RCRA Hazardous Waste (Carbamate Waste) Store->Characterize SelectMethod Select Disposal Method: High-Temperature Incineration Characterize->SelectMethod ContactEHS Contact Institutional EHS for Pickup SelectMethod->ContactEHS Document Complete Waste Disposal Manifest ContactEHS->Document End Waste Transferred to Licensed Disposal Facility Document->End SpillResponse Initiate Spill Response: Evacuate, Contain, Absorb Spill->SpillResponse ExposureResponse Initiate First Aid & Seek Medical Attention Exposure->ExposureResponse

Sources

Personal protective equipment for handling 2-Methylphenyl Diethylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical, mechanistic, and safety requirements for handling 2-Methylphenyl Diethylcarbamate (CAS: 85630-35-9)[1].

In laboratory and drug development settings, chemical safety cannot rely on rote memorization; it must be grounded in a deep understanding of molecular mechanisms. This guide bypasses generic safety advice, providing you with a causality-driven, self-validating framework for handling this specific carbamate derivative.

The Mechanistic Causality of Carbamate Hazards

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand the pharmacodynamics of 2-Methylphenyl Diethylcarbamate.

Carbamates exert their primary biological toxicity by acting as pseudoirreversible inhibitors of acetylcholinesterase (AChE)[2]. The mechanism is initiated by a nucleophilic attack from the catalytic triad's serine oxygen onto the carbonyl group of the carbamate[3]. This results in the "carbamylation" of the enzyme, temporarily blocking the hydrolysis of acetylcholine and leading to synaptic accumulation[4].

Because 2-Methylphenyl Diethylcarbamate is highly lipophilic and has low water solubility[5], its primary occupational hazard is rapid dermal absorption . Unlike aqueous solutions that bead on the skin, lipophilic carbamates easily partition through the lipid-rich stratum corneum, making standard laboratory handling protocols insufficient[6].

Mandatory PPE Matrix

The following table summarizes the quantitative and qualitative specifications for PPE required when handling 2-Methylphenyl Diethylcarbamate. Every selection is driven by the compound's lipophilicity and mechanism of action.

PPE CategorySpecification & Quantitative MetricMechanistic JustificationReplacement Protocol
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness)Carbamates readily penetrate latex and vinyl. Nitrile provides a dense, cross-linked barrier against lipophilic dermal absorption[6][7].Discard immediately upon suspected contamination or after 2 hours of continuous use.
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular absorption of aerosolized micro-particulates or organic solvent splashes during solubilization.Sanitize with 5% hypochlorite post-use; discard if directly splashed.
Body Protection Disposable Tyvek® lab coat or impermeable gownPrevents accumulation of chemical dust on woven cotton fabrics, which causes prolonged, undetected dermal exposure[6].Single-use; dispose of in designated biohazard/chemical waste bins[7].
Respiratory N95/P100 particulate respirator or PAPRMitigates inhalation of fine crystalline dust during weighing, preventing direct access to the highly vascularized pulmonary mucosa[5].Replace daily or immediately if breathing resistance increases.

Operational Workflow: Handling & Solubilization

This step-by-step methodology ensures a self-validating system where each action includes a physical check to confirm environmental safety.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Activate the Class II Biological Safety Cabinet (BSC) or ductless powder hood.

    • Self-Validation: Visually verify the magnehelic gauge reads within the safe operating zone (typically >100 fpm face velocity) to ensure total containment of aerosolized particulates before opening the chemical container.

  • PPE Donning & Integrity Check: Don the impermeable gown, safety goggles, and double-layer nitrile gloves.

    • Self-Validation: Perform a physical stretch test on the outer gloves to check for micro-tears[6].

Phase 2: Handling and Transfer 3. Anti-Static Weighing: Apply an anti-static gun (ionizer) to the weighing spatula and weigh boat for 5 seconds.

  • Causality: Carbamate powders hold static charges, leading to sudden, violent aerosolization when transferred to a balance. Neutralizing the charge prevents inhalation risks.

  • Primary Solubilization: Dissolve the measured compound in a primary organic solvent (e.g., DMSO or Ethanol) inside the hood before introducing it to aqueous buffers.

    • Causality: Carbamates possess low water solubility[5]. Attempting direct aqueous dissolution requires excessive mechanical agitation, drastically increasing the risk of spills and aerosol generation.

Emergency Response & Decontamination Protocol

In the event of an exposure, immediate intervention is required to prevent systemic cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis)[7].

Dermal Exposure (The "Triple Wash" Protocol):

  • Isolate: Immediately doff all contaminated clothing and place it in a sealed biohazard bag[7].

  • First Wash (Water): Flush the affected skin with copious amounts of room-temperature water for 5 minutes. Do not use hot water, as vasodilation accelerates the systemic absorption of the lipophilic carbamate[6].

  • Second Wash (Soap): Apply a mild, non-abrasive soap to break down the lipid-soluble chemical, lathering for 3 minutes.

  • Third Wash (Rinse): Perform a final 5-minute continuous water rinse[6].

Workspace Decontamination & Disposal:

  • Chemical Neutralization: Wipe down all balances, spatulas, and hood surfaces with a 5% sodium hypochlorite (bleach) solution, followed by a 70% ethanol rinse.

    • Causality: Alkaline hypochlorite accelerates the hydrolysis of the carbamate ester bond, permanently neutralizing the active pharmacophore.

  • Waste Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into a sealable, rigid chemical waste container. Do not mix with general laboratory waste.

Logical Relationships: Toxicity & Intervention

The following diagram maps the logical progression from chemical exposure to enzymatic inhibition, highlighting the required clinical intervention pathway.

CarbamateToxicity Substance 2-Methylphenyl Diethylcarbamate Exposure Dermal / Inhalation Exposure Substance->Exposure Lipophilic absorption Enzyme Acetylcholinesterase (AChE) Catalytic Serine Exposure->Enzyme Systemic circulation Decon Rapid Decontamination (Triple Wash / PPE) Exposure->Decon Immediate intervention Inhibition Pseudoirreversible Carbamylation Enzyme->Inhibition Nucleophilic attack Toxicity Cholinergic Crisis (SLUDGE Syndrome) Inhibition->Toxicity ACh accumulation Decon->Toxicity Prevents

Mechanistic pathway of carbamate-induced acetylcholinesterase inhibition and intervention logic.

References

  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Mechanism of action of organophosphorus and carbamate insecticides Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Pesticide classes and associated hazards Source: Department of Health, State Government of Victoria, Australia URL:[Link]

  • Carbamate toxicity Source: WikEM (The Global Emergency Medicine Wiki) URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.